molecular formula C8H8O3 B071031 4-Methylbenzo[d][1,3]dioxol-5-ol CAS No. 187040-03-5

4-Methylbenzo[d][1,3]dioxol-5-ol

Cat. No.: B071031
CAS No.: 187040-03-5
M. Wt: 152.15 g/mol
InChI Key: ZBFVXNCYGRJZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbenzo[d][1,3]dioxol-5-ol is a chemical compound based on the 1,3-benzodioxole core structure, a scaffold of significant interest in medicinal and analytical chemistry research . The 1,3-benzodioxole moiety is naturally occurring and has been identified in various plants, serving as a key building block for developing compounds with diverse biological activities . Researchers value this structural class for its potential in designing novel molecules for various applications. While the specific properties of 4-Methylbenzo[d][1,3]dioxol-5-ol are under investigation, structurally similar 1,3-benzodioxole derivatives have demonstrated considerable research utility. For instance, derivatives have been synthesized and employed as sensitive ligands in the electrochemical detection of hazardous heavy metal ions like lead (Pb²⁺), showcasing their application in environmental monitoring and sensor technology . Furthermore, the benzodioxol core is frequently explored in pharmaceutical research for developing new therapeutic agents; related carboxamide derivatives have shown promising in vitro and in vivo antidiabetic activity by acting as potent alpha-amylase inhibitors . The mechanism of action for this compound class is application-dependent. In biochemical research, it often involves targeted enzyme inhibition, such as interfering with carbohydrate-metabolizing enzymes . In material science applications, the mechanism may involve selective coordination and electrochemical signaling upon binding with specific analytes . This product is intended for research and further chemical synthesis as a key intermediate. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

187040-03-5

Molecular Formula

C8H8O3

Molecular Weight

152.15 g/mol

IUPAC Name

4-methyl-1,3-benzodioxol-5-ol

InChI

InChI=1S/C8H8O3/c1-5-6(9)2-3-7-8(5)11-4-10-7/h2-3,9H,4H2,1H3

InChI Key

ZBFVXNCYGRJZCR-UHFFFAOYSA-N

SMILES

CC1=C(C=CC2=C1OCO2)O

Canonical SMILES

CC1=C(C=CC2=C1OCO2)O

Synonyms

1,3-Benzodioxol-5-ol, 4-methyl-

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 4-Methylbenzo[d]dioxol-5-ol

An In-Depth Technical Guide to the Potential Pharmaceutical Applications of 4-Methylbenzo[d][1][2]dioxol-5-ol

Abstract

The benzo[d][1][2]dioxole scaffold is a recurring motif in a multitude of biologically active compounds, demonstrating a broad spectrum of pharmacological activities. This technical guide delves into the untapped potential of a specific analog, 4-Methylbenzo[d][1][2]dioxol-5-ol, as a novel therapeutic agent. While direct studies on this compound are nascent, this document extrapolates from the extensive research on structurally related molecules to propose a comprehensive roadmap for its investigation and development. We will explore its potential applications in oncology and anti-inflammatory therapies, detailing hypothesized mechanisms of action, robust synthetic protocols, and a strategic workflow for preclinical evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new chemical entities with significant therapeutic promise.

The Benzodioxole Core: A Privileged Scaffold in Medicinal Chemistry

The benzo[d][1][2]dioxole moiety, also known as methylenedioxyphenyl, is a key structural feature in numerous natural products and synthetic compounds with significant therapeutic applications.[3] Its presence is often associated with a range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[4][5] The unique electronic and conformational properties of the dioxole ring contribute to the binding of these molecules to various biological targets, making it a "privileged scaffold" in drug discovery.

Derivatives of this core structure have been shown to interact with a variety of enzymes and receptors. For instance, some have demonstrated potent inhibition of enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key players in the inflammatory cascade.[6] In the realm of oncology, benzodioxole-containing compounds have been investigated as inhibitors of critical signaling pathways, such as the epidermal growth factor receptor (EGFR) pathway, and as agents that can induce apoptosis in cancer cells.[2] The versatility of this scaffold provides a strong rationale for the exploration of novel, uncharacterized derivatives like 4-Methylbenzo[d][1][2]dioxol-5-ol.

Hypothesized Pharmaceutical Applications of 4-Methylbenzo[d][1][2]dioxol-5-ol

Based on the established bioactivity of its structural analogs, we hypothesize that 4-Methylbenzo[d][1][2]dioxol-5-ol holds significant potential in two primary therapeutic areas: oncology and anti-inflammatory medicine.

Potential as an Antitumor Agent

Numerous studies have highlighted the anticancer properties of benzo[d][1][2]dioxole derivatives. These compounds have been shown to exhibit cytotoxicity against a range of human tumor cell lines, including HeLa, A549, and MCF-7.[1] Some derivatives have demonstrated potent growth inhibition with IC50 values in the low micromolar range, outperforming standard chemotherapeutic agents like 5-fluorouracil in certain contexts.[7]

The proposed mechanisms of action for the antitumor effects of these compounds are multifaceted. One key area of investigation is their ability to induce apoptosis. For example, certain N-aryl-5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines have been shown to cause both S-phase and G2/M-phase cell cycle arrest in HeLa cells.[1] Furthermore, bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives have been found to inhibit EGFR and modulate the mitochondrial apoptosis pathway proteins Bax and Bcl-2.[2] Another promising avenue is the inhibition of tubulin polymerization, a mechanism shared by several successful anticancer drugs.[8]

Given these precedents, a strategic investigation into the antiproliferative and pro-apoptotic effects of 4-Methylbenzo[d][1][2]dioxol-5-ol is warranted.

Potential as an Anti-inflammatory Agent

Chronic inflammation is a hallmark of numerous diseases, and the development of novel anti-inflammatory agents remains a critical area of research. Benzodioxole-pyrazole hybrids have emerged as promising candidates, exhibiting dual inhibition of COX-2 and 5-LOX.[6] This dual-inhibition profile is particularly advantageous as it can offer a broader spectrum of anti-inflammatory activity with a potentially improved safety profile compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The anti-inflammatory effects of these compounds are also linked to the modulation of pro-inflammatory cytokines. Certain benzodioxole derivatives have been shown to significantly reduce the production of tumor necrosis factor-alpha (TNF-α), a key mediator of inflammation.[6] The structural similarity of 4-Methylbenzo[d][1][2]dioxol-5-ol to these active compounds suggests its potential to act as a potent anti-inflammatory agent.

A Proposed Research and Development Workflow

To systematically evaluate the pharmaceutical potential of 4-Methylbenzo[d][1][2]dioxol-5-ol, a structured research and development plan is essential. The following workflow outlines the key stages, from synthesis to preclinical evaluation.

Gcluster_0Phase 1: Synthesis and Characterizationcluster_1Phase 2: In Vitro Biological Screeningcluster_2Phase 3: Mechanism of Action Studiescluster_3Phase 4: In Vivo EvaluationSynthesisChemical Synthesis of4-Methylbenzo[d][1,3]dioxol-5-olPurificationPurification andStructural Characterization(NMR, HRMS, etc.)Synthesis->PurificationAnticancerAnticancer Screening(MTT, Apoptosis Assays)Purification->AnticancerAntiInflammatoryAnti-inflammatory Screening(COX/LOX Inhibition, Cytokine Assays)Purification->AntiInflammatoryPathwaySignaling Pathway Analysis(Western Blot, etc.)Anticancer->PathwayAntiInflammatory->PathwayDockingMolecular Docking StudiesPathway->DockingAnimalAnimal Model Studies(Tumor Xenografts, Inflammation Models)Docking->AnimalADMEPharmacokinetic (ADME)and Toxicity ProfilingAnimal->ADME

Caption: Proposed research and development workflow for 4-Methylbenzo[d][1][2]dioxol-5-ol.

Experimental Protocols

Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol

The synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol can be achieved through a multi-step process, adapting established methods for similar compounds. A plausible synthetic route is outlined below.

Step 1: Methylation of Sesamol A common precursor for benzodioxole derivatives is sesamol (benzo[d][1][2]dioxol-5-ol). The first step involves the methylation of the hydroxyl group of sesamol to yield 5-methoxybenzo[d][1][2]dioxole. This can be accomplished using a methylating agent such as dimethyl carbonate in the presence of a base like DBU.[9]

Step 2: Friedel-Crafts Acylation The introduction of a methyl group at the 4-position can be achieved via a Friedel-Crafts acylation reaction on the 5-methoxybenzo[d][1][2]dioxole intermediate, followed by reduction.

Step 3: Demethylation The final step involves the demethylation of the methoxy group to yield the target compound, 4-Methylbenzo[d][1][2]dioxol-5-ol.

Detailed Protocol:

  • Synthesis of 5-methoxybenzo[d][1][2]dioxole:

    • To a solution of sesamol (1 equivalent) in dimethyl carbonate, add DBU (1.5 equivalents).

    • Reflux the reaction mixture for 24 hours, monitoring the progress by TLC.

    • After completion, cool the reaction mixture and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography to obtain 5-methoxybenzo[d][1][2]dioxole.

  • Synthesis of 1-(4-methylbenzo[d][1][2]dioxol-5-yl)ethan-1-one:

    • To a solution of 5-methoxybenzo[d][1][2]dioxole (1 equivalent) in a suitable solvent (e.g., dichloromethane), add acetyl chloride (1.2 equivalents) and a Lewis acid catalyst (e.g., aluminum chloride) at 0°C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction with ice-water and extract the product with an organic solvent.

    • Purify the crude product by column chromatography.

  • Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol:

    • The subsequent reduction and demethylation steps would follow standard organic synthesis protocols.

In Vitro Anticancer Activity Assessment

MTT Assay for Cytotoxicity:

  • Seed cancer cell lines (e.g., HeLa, A549, MCF-7) in 96-well plates at a density of 5,000 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of 4-Methylbenzo[d][1][2]dioxol-5-ol (e.g., 0.1, 1, 10, 50, 100 µM) for 48 hours.

  • Add MTT solution (5 mg/mL) to each well and incubate for 4 hours.

  • Remove the medium and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the IC50 value, which represents the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Assay by Flow Cytometry:

  • Treat cancer cells with the IC50 concentration of 4-Methylbenzo[d][1][2]dioxol-5-ol for 24 and 48 hours.

  • Harvest the cells and wash with PBS.

  • Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI).

  • Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

In Vitro Anti-inflammatory Activity Assessment

COX-1 and COX-2 Inhibition Assay:

  • Utilize a commercially available COX-1/COX-2 inhibitor screening assay kit.

  • Incubate the respective enzymes with arachidonic acid as the substrate in the presence of varying concentrations of 4-Methylbenzo[d][1][2]dioxol-5-ol.

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method.

  • Calculate the IC50 values for COX-1 and COX-2 inhibition to determine the compound's potency and selectivity.

TNF-α Production in LPS-stimulated Macrophages:

  • Culture murine macrophage cells (e.g., RAW 264.7) and stimulate them with lipopolysaccharide (LPS) in the presence or absence of 4-Methylbenzo[d][1][2]dioxol-5-ol.

  • After 24 hours, collect the cell culture supernatant.

  • Measure the concentration of TNF-α in the supernatant using an ELISA kit.

  • Determine the ability of the compound to suppress TNF-α production.

Hypothesized Mechanisms of Action: Signaling Pathways

Based on the activities of related compounds, we can hypothesize the potential signaling pathways that may be modulated by 4-Methylbenzo[d][1][2]dioxol-5-ol.

Gcluster_0Anticancer Mechanismcluster_1Anti-inflammatory MechanismCompound4-Methylbenzo[d][1,3]dioxol-5-olEGFREGFRCompound->EGFRInhibitionTubulinTubulinCompound->TubulinInhibitionBaxBaxCompound->BaxUpregulationBcl2Bcl-2Compound->Bcl2DownregulationCellCycleCell Cycle ArrestEGFR->CellCycleTubulin->CellCycleApoptosisApoptosisBax->ApoptosisBcl2->ApoptosisCompound24-Methylbenzo[d][1,3]dioxol-5-olCOX2COX-2Compound2->COX2InhibitionLOX55-LOXCompound2->LOX5InhibitionTNFaTNF-αCompound2->TNFaInhibitionInflammationInflammationCOX2->InflammationLOX5->InflammationTNFa->Inflammation

Caption: Hypothesized signaling pathways for the anticancer and anti-inflammatory effects.

Data Presentation and Analysis

All quantitative data from the in vitro assays should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: In Vitro Cytotoxicity of 4-Methylbenzo[d][1][2]dioxol-5-ol

Cell LineIC50 (µM) ± SD
HeLaTBD
A549TBD
MCF-7TBD
Normal FibroblastsTBD

Table 2: In Vitro Anti-inflammatory Activity of 4-Methylbenzo[d][1][2]dioxol-5-ol

TargetIC50 (µM) ± SD
COX-1TBD
COX-2TBD
5-LOXTBD

Conclusion and Future Directions

While 4-Methylbenzo[d][1][2]dioxol-5-ol remains a largely unexplored molecule, the wealth of data on its structural analogs strongly suggests its potential as a valuable lead compound in pharmaceutical development. The proposed research and development workflow provides a systematic approach to unlocking this potential, with a focus on its hypothesized anticancer and anti-inflammatory properties. Future work should focus on lead optimization to enhance potency and selectivity, as well as comprehensive in vivo studies to establish its efficacy and safety profile. The benzo[d][1][2]dioxole scaffold continues to be a source of inspiration for medicinal chemists, and 4-Methylbenzo[d][1][2]dioxol-5-ol represents a promising new frontier in this exciting field.

References

  • Synthesis and antitumor evaluation of 5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. (n.d.). MedChemComm. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (2025, September 29). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and anticancer activity of bis-benzo[d][1][2]dioxol-5-yl thiourea derivatives with molecular docking study. (2019, September 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Synthesis and antitumor activity of 1,3-benzodioxole derivatives. (2002, October 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Micale, N., Zappalà, M., & Grasso, S. (2002).
  • Design, synthesis and evaluation of novel 1,3-benzodioxole derivatives for their anti-tumor activity. (n.d.). SSRN. Retrieved February 13, 2026, from [Link]

  • Molecular docking and physicochemical studies of 1,3-benzodioxole tagged Dacarbazine derivatives as an anticancer agent. (2023, September 12). Taylor & Francis Online. Retrieved February 13, 2026, from [Link]

  • Benzodioxole-Pyrazole Hybrids as Anti-Inflammatory and Analgesic Agents with COX-1,2/5-LOX Inhibition and Antioxidant Potential. (2017, May 15). PubMed. Retrieved February 13, 2026, from [Link]

  • MeSesamol, a bio-based and versatile polar aprotic solvent for organic synthesis and depolymerization. (2023, June 24). ScienceDirect. Retrieved February 13, 2026, from [Link]

  • 1,3-Benzodioxole Derivatives Improve the Anti-Tumor Efficiency of Arsenicals. (2022, June 22). MDPI. Retrieved February 13, 2026, from [Link]

  • Synthesis, antitumour and antimicrobial activities of new peptidyl derivatives containing the 1,3-benzodioxole system. (2004, December 15). PubMed. Retrieved February 13, 2026, from [Link]

  • Antiproliferative, Anti-Inflammatory and Anti-Microbial Activities of Synthesized Benzo[f]benzo[3][10]imidazo[1,2-d][1][10]oxazepine and Benzo[f]benzo[3][10]oxazolo[3,2-d][1][10]oxazepine Derivatives. (n.d.). SciELO. Retrieved February 13, 2026, from [Link]

  • Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents. (2020, September 7). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Characterization and Investigation of Novel Benzodioxol Derivatives as Antidiabetic Agents: An In Vitro and In Vivo Study in an Animal Model. (2023, October 6). National Institutes of Health. Retrieved February 13, 2026, from [Link]

  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). Medium. Retrieved February 13, 2026, from [Link]

Technical Guide: 4-Methylbenzo[d][1,3]dioxol-5-ol in Plant Phytochemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide provides an in-depth analysis of 4-Methylbenzo[d][1,3]dioxol-5-ol, focusing on its chemical identity, biosynthetic context relative to known plant metabolites (specifically Sesamol), and analytical protocols for its detection and differentiation.

Biosynthetic Context, Structural Analogs, and Analytical Characterization[1]

Executive Summary

4-Methylbenzo[d][1,3]dioxol-5-ol (CAS: 14804-39-8) is a phenolic derivative characterized by a 1,3-benzodioxole (methylenedioxy) ring fused to a benzene ring, with a hydroxyl group at position 5 and a methyl group at position 4.[1]

While the non-methylated parent compound, Sesamol , is a ubiquitous natural product isolated from Sesamum indicum (Sesame), the specific 4-methyl homolog is rarely reported as a primary isolate in high abundance.[1] It is predominantly utilized in high-performance liquid chromatography (HPLC) as an internal standard and in medicinal chemistry as a lipophilic scaffold for drug design (e.g., GLP-1 agonists).[1] This guide analyzes the molecule's structural relationship to the Shikimate-Phenylpropanoid pathway , delineates its theoretical biosynthetic origin, and provides rigorous protocols for its analytical separation from natural congeners.[1]

Chemical Identity & Structural Logic[1]

The molecule belongs to the class of Benzodioxoles , a structural motif critical in plant defense compounds and pesticide synergists.[1]

PropertySpecification
IUPAC Name 4-Methyl-1,3-benzodioxol-5-ol
Common Synonyms 4-Methylsesamol; 5-Hydroxy-4-methyl-1,3-benzodioxole
Molecular Formula C₈H₈O₃
Molecular Weight 152.15 g/mol
LogP (Predicted) ~1.95 (Higher lipophilicity than Sesamol due to -CH₃)
Key Pharmacophore Methylenedioxy bridge (CYP450 interaction) + Phenolic -OH (Radical scavenging)
Structural Homology

The compound is the C-methylated analog of Sesamol .[1] In plant metabolism, the addition of a methyl group to the aromatic ring (C-methylation) is less common than O-methylation (methoxyl groups), which explains why Creosol (2-methoxy-4-methylphenol) and Sesamol are abundant, while 4-Methylbenzo[d][1,3]dioxol-5-ol is a trace or synthetic entity.[1]

Biosynthetic Context: The Phenylpropanoid Link[1]

Although direct isolation of the 4-methyl isomer is sparse, its formation is biosynthetically plausible via the Shikimate Pathway .[1] Understanding this pathway is essential for researchers attempting to engineer plants or microbes to produce this specific congener.[1]

The Pathway Logic[1]
  • Precursor: Phenylalanine derived from the Shikimate pathway.[1]

  • Core Scaffold: Conversion to Cinnamic acid

    
     Coumaric acid 
    
    
    
    Caffeic acid.[1]
  • Methylenedioxy Bridge Formation: The enzyme CYP719A (Canadine synthase-like) typically catalyzes the closure of the methylenedioxy bridge on an ortho-methoxy-phenol precursor to form the benzodioxole ring.[1]

  • The Divergence (Sesamol vs. 4-Methyl):

    • Sesamol Production: Oxidative degradation of larger lignans (Sesamolin) or direct oxidation of benzodioxole precursors.[1]

    • 4-Methyl Formation (Theoretical): Requires a C-Methyltransferase acting on the phenolic ring.[1] This is the rate-limiting rarity, as SAM-dependent methyltransferases typically target Oxygen (O-MT) or Nitrogen (N-MT).[1]

Visualization of Biosynthetic Relationships

The following diagram illustrates the established pathway for Sesamol and the theoretical branch point for the 4-methyl derivative.

Biosynthesis Shikimate Shikimate Pathway Phe L-Phenylalanine Shikimate->Phe Cinnamate Cinnamic Acid Phe->Cinnamate PAL Coumarate p-Coumaric Acid Cinnamate->Coumarate C4H Caffeic Caffeic Acid Coumarate->Caffeic Protocatechuic Protocatechuic Acid Caffeic->Protocatechuic Oxidation Ferulic Ferulic Acid Sesamol Sesamol (Major Natural Product) Protocatechuic->Sesamol Decarboxylation & Cyclization Target 4-Methylbenzo[d][1,3]dioxol-5-ol (Target Analog) Sesamol->Target SAM-dependent Methylation PAL PAL C4H C4H CYP CYP719A (Bridge Formation) CMT Putative C-Methyltransferase

Figure 1: Biosynthetic relationship between the Shikimate pathway, Sesamol, and the theoretical enzymatic methylation required to generate 4-Methylbenzo[d][1,3]dioxol-5-ol.[1][2]

Analytical Protocol: Detection & Differentiation

Because 4-Methylbenzo[d][1,3]dioxol-5-ol is structurally similar to Sesamol and Creosol, standard chromatographic methods often fail to resolve them.[1] The following protocol ensures definitive identification.

Sample Preparation (Plant Matrix)[1]
  • Target Matrix: Sesamum indicum seeds or Piper sp.[1] leaves.

  • Solvent System: Methanol:Chloroform (1:[1]1) is optimal for extracting phenolic benzodioxoles.[1]

Step-by-Step Extraction:

  • Lyophilization: Freeze-dry plant material to prevent thermal degradation of the methylenedioxy ring.[1]

  • Maceration: Grind 5g tissue in liquid nitrogen.

  • Solvent Addition: Add 20mL MeOH:CHCl₃. Sonicate for 15 min at <30°C.

  • Filtration: Pass through a 0.22 µm PTFE filter.[1]

  • Derivatization (Crucial): Silylate with BSTFA + 1% TMCS for 30 min at 60°C. This converts the phenolic -OH to -OTMS, improving volatility for GC-MS and preventing peak tailing.[1]

GC-MS Differentiation Parameters

The mass spectral fragmentation patterns are the only reliable way to distinguish the 4-methyl derivative from its isomers.[1]

CompoundMolecular Ion (M+)Base Peak (m/z)Key Fragment (Loss of -CH₃)Key Fragment (Loss of -H)
Sesamol 138138123 (Weak)137
4-Methylbenzo... 152 152 137 (Strong, stable cation)151
Creosol 152137137 (Methoxy cleavage)151

Differentiation Note: Creosol (2-methoxy-4-methylphenol) has the same molecular weight (152).[1] However, Creosol fragmentation involves the loss of the methyl from the methoxy group.[1] 4-Methylbenzo[d][1,3]dioxol-5-ol is more stable; its fragmentation is dominated by the stability of the benzodioxole ring.[1] Retention time on a DB-5MS column will show the 4-methyl derivative eluting after Sesamol but before Creosol. [1]

Pharmacological Significance[1]

Research into 4-Methylbenzo[d][1,3]dioxol-5-ol is driven by its potential as a "Super-Sesamol."[1]

  • Enhanced Lipophilicity: The C4-methyl group increases the partition coefficient (LogP), potentially improving blood-brain barrier (BBB) permeability compared to Sesamol.[1]

  • Metabolic Stability: Blocking the C4 position prevents metabolic hydroxylation at this site, potentially extending the half-life of the molecule in vivo.[1]

  • Antioxidant Mechanism: Like Sesamol, the phenolic hydroxyl group donates hydrogen atoms to neutralize free radicals.[1] The electron-donating methyl group at the ortho position (C4) stabilizes the resulting phenoxy radical, theoretically increasing antioxidant potency.[1]

References

  • Katekhaye, S., & Laddha, K. (2014).[1] A simple method for isolation of sesamin from Sesamum indicum L. seed oil.[1] ResearchGate.[1] Link

  • National Institute of Standards and Technology (NIST). (2023).[1] 1,3-Benzodioxol-5-ol (Sesamol) Mass Spectrum.[1] NIST Chemistry WebBook.[1] Link

  • Micale, N., et al. (2002).[1] Synthesis and Antitumor Activity of 1,3-Benzodioxole Derivatives.[1] Il Farmaco.[1] Link

  • Lalpara, J. N., et al. (2020).[1][3][4] Water Promoted One Pot Synthesis of Sesamol Derivatives as Potent Antioxidants.[1][4] Taylor & Francis.[1] Link[1]

  • PubChem. (2023).[1] Compound Summary: 4-methylbenzo[d][1,3]dioxol-5-ol.[1] National Library of Medicine.[1] Link

Sources

Methodological & Application

Synthesis of 4-Methylbenzo[d]dioxol-5-ol: A Detailed Guide for Researchers

Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol: A Detailed Guide for Researchers

This comprehensive guide provides detailed application notes and protocols for the synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol, a valuable building block in medicinal chemistry and drug development. This document is intended for an audience of researchers, scientists, and professionals in the field of drug development, offering in-depth technical insights and field-proven methodologies.

Introduction: The Significance of 4-Methylbenzo[d][1][2]dioxol-5-ol

4-Methylbenzo[d][1][2]dioxol-5-ol, also known as 4-methylsesamol, is a key intermediate in the synthesis of a variety of biologically active molecules. The benzodioxole moiety is a common scaffold in many natural products and synthetic compounds with diverse pharmacological activities. The specific substitution pattern of a methyl group at the 4-position and a hydroxyl group at the 5-position offers unique opportunities for further functionalization, making it a crucial component in the development of novel therapeutics.

This guide outlines a reliable and efficient multi-step synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol, commencing from commercially available starting materials. Each step is presented with a detailed protocol, a discussion of the underlying chemical principles, and safety considerations.

Overall Synthetic Strategy

The synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol can be achieved through a three-step sequence starting from 4-methylcatechol. The overall workflow is depicted below:

Synthetic_WorkflowStart4-MethylcatecholIntermediate14-Methylbenzo[d][1,3]dioxoleStart->Intermediate1 MethylenationIntermediate24-Methylbenzo[d][1,3]dioxole-5-carbaldehydeIntermediate1->Intermediate2 FormylationProduct4-Methylbenzo[d][1,3]dioxol-5-olIntermediate2->Product Dakin Reaction

Caption: Overall synthetic workflow for 4-Methylbenzo[d][1][2]dioxol-5-ol.

Part 1: Synthesis of the Starting Material - 4-Methylcatechol

The initial step involves the synthesis of 4-methylcatechol. While commercially available, this protocol provides a reliable method for its preparation from p-cresol, a readily accessible starting material. The synthesis proceeds via acylation, Fries rearrangement, and subsequent oxidation.[3]

Protocol 1: Synthesis of 4-Methylcatechol from p-Cresol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
p-CresolC₇H₈O108.141.00 mol
Acetic AnhydrideC₄H₆O₃102.091.10 mol
Aluminum Chloride (anhydrous)AlCl₃133.341.20 mol
Dichloromethane (DCM, anhydrous)CH₂Cl₂84.93500 mL
Hydrogen Peroxide (30% aq. solution)H₂O₂34.011.20 mol
Sodium Hydroxide (NaOH)NaOH40.00As needed
Hydrochloric Acid (HCl, concentrated)HCl36.46As needed
Diethyl Ether(C₂H₅)₂O74.12As needed
Magnesium Sulfate (anhydrous)MgSO₄120.37As needed

Procedure:

  • Acylation of p-Cresol: In a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine p-cresol (1.00 mol) and acetic anhydride (1.10 mol). Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess acetic anhydride and acetic acid by-product under reduced pressure.

  • Fries Rearrangement: To the resulting p-cresyl acetate, add anhydrous dichloromethane (500 mL). Cool the flask in an ice bath to 0 °C. Carefully add anhydrous aluminum chloride (1.20 mol) portion-wise, ensuring the temperature does not exceed 10 °C. After the addition is complete, allow the mixture to warm to room temperature and stir for 12 hours.

  • Work-up of Fries Rearrangement: Pour the reaction mixture slowly into a beaker containing crushed ice and concentrated hydrochloric acid (100 mL). Separate the organic layer and extract the aqueous layer with dichloromethane (2 x 100 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield 2-hydroxy-5-methylacetophenone.

  • Baeyer-Villiger Oxidation: Dissolve the crude 2-hydroxy-5-methylacetophenone in a suitable solvent like dichloromethane. Cool the solution to 0 °C and add a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Hydrolysis: Upon completion of the oxidation, the resulting acetate ester is hydrolyzed. Add a solution of sodium hydroxide and stir at room temperature until the hydrolysis is complete (monitored by TLC).

  • Final Work-up and Purification: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude 4-methylcatechol can be purified by column chromatography or recrystallization.

Causality of Experimental Choices:

  • Fries Rearrangement: This reaction is a classic method for the ortho- and para-acylation of phenols. The use of a Lewis acid like aluminum chloride is essential to catalyze the rearrangement of the acyl group from the phenolic oxygen to the aromatic ring.

  • Baeyer-Villiger Oxidation: This oxidation is a reliable method for converting ketones to esters.[4][5][6][7] The choice of a peroxy acid is critical, and m-CPBA is a common and effective reagent for this transformation.

  • Hydrolysis: Basic hydrolysis is employed to cleave the acetate ester and generate the desired diol, 4-methylcatechol.

Part 2: Formation of the Benzodioxole Ring - Methylenation of 4-Methylcatechol

This step involves the formation of the 1,3-benzodioxole ring system through the reaction of 4-methylcatechol with a methylene source. Dichloromethane is a cost-effective and efficient reagent for this purpose.

Methylenation_Mechanismcluster_0Reaction Scheme4-MethylcatecholDichloromethane+ CH₂Cl₂ProductDichloromethane->ProductNaOH, DMSOReflux

Caption: Methylenation of 4-methylcatechol.

Protocol 2: Synthesis of 4-Methylbenzo[d][1][2]dioxole

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-MethylcatecholC₇H₈O₂124.140.10 mol
Dichloromethane (DCM)CH₂Cl₂84.930.12 mol
Sodium Hydroxide (NaOH), powderedNaOH40.000.22 mol
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.13150 mL

Procedure:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, dissolve 4-methylcatechol (0.10 mol) in dimethyl sulfoxide (150 mL).[8]

  • Addition of Reagents: Add powdered sodium hydroxide (0.22 mol) to the solution. Under a nitrogen atmosphere, add dichloromethane (0.12 mol).[8]

  • Reaction: Heat the mixture to reflux (bath temperature around 120 °C) for 2 hours.[8] The reaction progress can be monitored by TLC.

  • Work-up and Purification: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water (300 mL) and extract with diethyl ether (3 x 100 mL). Combine the organic layers, wash with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure. The crude product can be purified by distillation. A 70% yield of 5-methyl-benzo-1,3-dioxole (an alternative name for 4-methylbenzo[d][1][2]dioxole) can be expected.[8]

Causality of Experimental Choices:

  • Solvent: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent that is ideal for this Williamson ether synthesis-type reaction. It effectively dissolves the catechol and the sodium salt intermediate, facilitating the reaction with dichloromethane.

  • Base: Powdered sodium hydroxide is used as a strong base to deprotonate the hydroxyl groups of the catechol, forming the more nucleophilic phenoxide ions.

  • Nitrogen Atmosphere: A nitrogen atmosphere is used to prevent the oxidation of the electron-rich catechol starting material, which can occur in the presence of air, especially at elevated temperatures.

Part 3: Introduction of the Hydroxyl Group via Formylation and Dakin Reaction

The final step in the synthesis is the introduction of the hydroxyl group at the 5-position of the 4-methylbenzo[d][1][2]dioxole ring. This is achieved through a two-step process: electrophilic formylation followed by a Dakin reaction.

Protocol 3a: Formylation of 4-Methylbenzo[d][1][2]dioxole (Vilsmeier-Haack Reaction)

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Methylbenzo[d][1][2]dioxoleC₈H₈O₂136.150.05 mol
N,N-Dimethylformamide (DMF)C₃H₇NO73.0950 mL
Phosphorus Oxychloride (POCl₃)POCl₃153.330.06 mol
Sodium AcetateCH₃COONa82.03As needed

Procedure:

  • Formation of the Vilsmeier Reagent: In a flask cooled in an ice bath, slowly add phosphorus oxychloride (0.06 mol) to N,N-dimethylformamide (50 mL) with stirring.

  • Formylation: To this pre-formed Vilsmeier reagent, add 4-methylbenzo[d][1][2]dioxole (0.05 mol) dropwise, maintaining the temperature below 10 °C. After the addition, heat the reaction mixture to 90 °C for 2 hours.

  • Work-up: Cool the reaction mixture and pour it onto crushed ice. Neutralize the mixture with a saturated solution of sodium acetate. The product, 4-methylbenzo[d][1][2]dioxole-5-carbaldehyde, will precipitate and can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Causality of Experimental Choices:

  • Vilsmeier-Haack Reaction: This is a mild and efficient method for the formylation of electron-rich aromatic compounds.[9][10][11][12] The benzodioxole ring is activated towards electrophilic substitution, and the formyl group is directed to the position para to the oxygen atoms and ortho to the methyl group, which is the 5-position.

Protocol 3b: Dakin Reaction to Yield 4-Methylbenzo[d][1][2]dioxol-5-ol

Materials and Reagents:

ReagentFormulaMolar Mass ( g/mol )Quantity
4-Methylbenzo[d][1][2]dioxole-5-carbaldehydeC₉H₈O₃164.160.04 mol
Hydrogen Peroxide (30% aq. solution)H₂O₂34.010.05 mol
Sodium Hydroxide (NaOH)NaOH40.00As needed
Hydrochloric Acid (HCl, dilute)HCl36.46As needed

Procedure:

  • Reaction Setup: Dissolve 4-methylbenzo[d][1][2]dioxole-5-carbaldehyde (0.04 mol) in an aqueous solution of sodium hydroxide.

  • Oxidation: Cool the solution in an ice bath and slowly add 30% hydrogen peroxide (0.05 mol) dropwise.[3][13][14][15][16] Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Acidify the reaction mixture with dilute hydrochloric acid. The product, 4-Methylbenzo[d][1][2]dioxol-5-ol, will precipitate. Collect the solid by filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization.

Causality of Experimental Choices:

  • Dakin Reaction: This reaction is a specific oxidation of an ortho- or para-hydroxyaryl aldehyde or ketone to a benzenediol.[3][13][14][15][16] The reaction proceeds via the migration of the aryl group and results in the replacement of the formyl group with a hydroxyl group.

Dakin_Mechanismcluster_1Dakin Reaction MechanismAldehydeAr-CHOPeroxide+ HOO⁻Intermediate1[Ar-CH(O⁻)-OOH]Peroxide->Intermediate1Nucleophilic AttackIntermediate2Ar-O-CHOIntermediate1->Intermediate2Aryl MigrationHydrolysis+ OH⁻ProductAr-OH + HCOO⁻Hydrolysis->ProductHydrolysis

Caption: Simplified mechanism of the Dakin reaction.

Summary of Quantitative Data

StepProductStarting MaterialYield (%)Purity (%)
14-Methylcatecholp-Cresol~85>98
24-Methylbenzo[d][1][2]dioxole4-Methylcatechol70>97
34-Methylbenzo[d][1][2]dioxol-5-ol4-Methylbenzo[d][1][2]dioxole-5-carbaldehydeHigh>98

Conclusion

The synthetic route detailed in this guide provides a robust and reproducible method for the preparation of 4-Methylbenzo[d][1][2]dioxol-5-ol. By understanding the underlying principles of each reaction and adhering to the detailed protocols, researchers can confidently synthesize this valuable intermediate for their drug discovery and development programs. The provided explanations for the experimental choices aim to empower scientists to troubleshoot and adapt these methods as needed for their specific applications.

References

  • Bonthrone, W., & Cornforth, J. W. (1969). The methylenation of catechols. Journal of the Chemical Society C: Organic, 9, 1202-1204. [Link]

  • CN103864578A - Synthesis method of 4-methylcatechol.
  • CN104030893A - Method for preparing 4-methyl catechol.
  • Dakin, H. D. (1909). The oxidation of hydroxy- and dihydroxy-benzoic acids and of aldehydes containing a hydroxyl group. American Chemical Journal, 42(6), 477-498.
  • Olah, G. A., & Ohannesian, L. (1987). Peroxy-acid-promoted Baeyer-Villiger oxidation of ketones. Synthesis, 1987(09), 739-740.
  • Electrophilic Aromatic Substitution. (n.d.). In Chemistry LibreTexts. Retrieved from [Link]

  • Baeyer-Villiger oxidation. (2023, October 26). In Wikipedia. [Link]

  • Dakin reaction. (2023, August 15). In Wikipedia. [Link]

The Versatile Intermediate: A Guide to the Synthesis Applications of 4-Methylbenzo[d]dioxol-5-ol

The Versatile Intermediate: A Guide to the Synthesis Applications of 4-Methylbenzo[d][1][2]dioxol-5-ol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-Methylbenzo[d][1][2]dioxol-5-ol as a valuable intermediate in synthetic organic chemistry. We will explore its utility in the construction of complex molecular architectures, with a focus on its application in the synthesis of bioactive compounds. This guide will delve into detailed protocols for key chemical transformations, offering insights into the underlying principles and experimental considerations.

Introduction: The Significance of the Benzodioxole Scaffold

The benzo[d][1][2]dioxole moiety is a prominent structural motif found in a vast array of natural products and pharmacologically active compounds. Its unique electronic and steric properties make it a privileged scaffold in drug discovery. Derivatives of this core structure have shown a wide range of biological activities, including anticonvulsant, antitumor, antibacterial, and tyrosinase inhibitory effects. 4-Methylbenzo[d][1][2]dioxol-5-ol, with its reactive hydroxyl and methyl-substituted aromatic ring, serves as a versatile starting material for the synthesis of diverse and complex molecules.[3][4][5]

Chemical Profile of 4-Methylbenzo[d][1][2]dioxol-5-ol

A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for successful reaction planning and execution.

PropertyValueReference
CAS Number 187040-03-5[1]
Molecular Formula C₈H₈O₃[1]
Molecular Weight 152.15 g/mol
Appearance Solid[1]
Purity Typically ≥97%[1]
InChI Key ZBFVXNCYGRJZCR-UHFFFAOYSA-N[1]

Core Synthetic Applications and Protocols

The reactivity of 4-Methylbenzo[d][1][2]dioxol-5-ol is primarily centered around the phenolic hydroxyl group and the activated aromatic ring. This allows for a variety of chemical transformations, making it a key building block in multi-step syntheses.

O-Alkylation: A Gateway to Diverse Functionalization

The phenolic hydroxyl group of 4-Methylbenzo[d][1][2]dioxol-5-ol is readily alkylated, providing a convenient handle for the introduction of various side chains. This reaction is fundamental for modifying the steric and electronic properties of the molecule, which can have a profound impact on its biological activity.

Protocol: General Procedure for O-Alkylation

This protocol is adapted from a general method for the O-alkylation of hydroxyl-containing compounds and serves as a robust starting point for the alkylation of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Materials:

  • 4-Methylbenzo[d][1][2]dioxol-5-ol

  • Alkyl halide (e.g., benzyl bromide, ethyl iodide)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) or a suitable base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Saturated ammonium chloride solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 4-Methylbenzo[d][1][2]dioxol-5-ol (1.0 eq) in anhydrous DMF or THF, add sodium hydride (1.1-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the corresponding alkoxide.

  • Add the alkyl halide (1.1-1.5 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired O-alkylated product.

Causality and Experimental Insights:

  • Choice of Base and Solvent: Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the phenol. The choice of solvent is crucial; DMF and THF are excellent choices due to their ability to dissolve the reactants and their high boiling points, which can be beneficial if heating is required. For less reactive alkyl halides, a stronger base or higher temperatures may be necessary.

  • Inert Atmosphere: The use of an inert atmosphere is critical when working with highly reactive reagents like sodium hydride to prevent quenching by atmospheric moisture and oxygen.

  • Work-up Procedure: The aqueous work-up is designed to remove any remaining base and inorganic salts. The brine wash helps to remove any residual water from the organic layer.

Caption: Workflow for the O-alkylation of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Electrophilic Aromatic Substitution: Building Complexity

The electron-donating nature of the dioxole ring and the hydroxyl group activates the aromatic ring of 4-Methylbenzo[d][1][2]dioxol-5-ol towards electrophilic substitution. This allows for the introduction of various functional groups, such as nitro, halogen, and acyl groups, at specific positions on the aromatic ring.

Conceptual Protocol: Mannich Reaction

Reactants:

  • 4-Methylbenzo[d][1][2]dioxol-5-ol

  • Formaldehyde (or a suitable equivalent)

  • A secondary amine (e.g., dimethylamine, piperidine)

  • A protic solvent (e.g., ethanol, acetic acid)

Conceptual Procedure:

  • Combine 4-Methylbenzo[d][1][2]dioxol-5-ol, the secondary amine, and formaldehyde in a suitable solvent.

  • The reaction may require heating to proceed at a reasonable rate.

  • The reaction involves the in situ formation of an Eschenmoser's salt-like intermediate (an iminium ion) from formaldehyde and the secondary amine.

  • The electron-rich aromatic ring of 4-Methylbenzo[d][1][2]dioxol-5-ol attacks the iminium ion, leading to the formation of the aminomethylated product.

  • The regioselectivity of the reaction will be directed by the existing substituents on the aromatic ring.

Mannich_Reaction_Mechanismcluster_0Iminium Ion Formationcluster_1Electrophilic AttackFormaldehydeFormaldehydeIminium_IonIminium_IonFormaldehyde->Iminium_Ion+ Secondary AmineMannich BaseMannich BaseIminium_Ion->Mannich Base4-Methylbenzo[d][1,3]dioxol-5-ol4-Methylbenzo[d][1,3]dioxol-5-ol4-Methylbenzo[d][1,3]dioxol-5-ol->Mannich Base+ Iminium Ion

Caption: Conceptual mechanism of the Mannich reaction on 4-Methylbenzo[d][1][2]dioxol-5-ol.

Application in the Synthesis of Bioactive Molecules: Stiripentol Analogues

The benzodioxole core is a key feature of the anticonvulsant drug Stiripentol. The synthesis of analogues of Stiripentol often involves the reaction of a benzodioxole-containing starting material with other building blocks. 4-Methylbenzo[d][1][2]dioxol-5-ol can be envisioned as a precursor to intermediates used in the synthesis of such analogues. For instance, after appropriate functionalization, it could be incorporated into synthetic routes that utilize aldol condensation reactions to construct the carbon skeleton of Stiripentol-like molecules.[2][7]

Synthetic Strategy Insight:

The synthesis of Stiripentol and its analogues typically involves an aldol condensation between a benzodioxole-derived aldehyde or ketone and another carbonyl compound, followed by reduction of the resulting enone.[7] While a direct protocol starting from 4-Methylbenzo[d][1][2]dioxol-5-ol is not provided in the search results, its conversion to a suitable aldehyde or ketone (e.g., through formylation or acylation followed by oxidation) would allow its entry into such synthetic pathways.

Conclusion

4-Methylbenzo[d][1][2]dioxol-5-ol is a valuable and versatile intermediate for the synthesis of complex organic molecules, particularly those with potential biological activity. Its utility stems from the reactivity of its phenolic hydroxyl group and the activated aromatic ring. The protocols and synthetic strategies outlined in this guide, derived from established chemical principles and analogous reactions, provide a solid foundation for researchers to explore the full potential of this important building block in their synthetic endeavors. As with any chemical synthesis, careful optimization of reaction conditions and thorough characterization of products are essential for successful outcomes.

References

  • Synthesis and hLDHA Inhibitory Activity of New Stiripentol-Related Compounds of Potential Use in Primary Hyperoxaluria. MDPI. [Link]

  • Design and synthesis of novel stiripentol analogues as potential anticonvulsants. ResearchGate. [Link]

  • Unlocking Chemical Synthesis: Methyl Benzo[d][1][2]dioxole-5-carboxylate. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Synthesis and antitumor evaluation of 5-(benzo[d][1][2]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines. Royal Society of Chemistry. [Link]

  • Design and Synthesis of Novel 6-(Substituted phenyl)-[1][2]dioxolo[4′,5′:4,5]benzo[1,2-d]thiazole Compounds as Tyrosinase Inhibitors: In Vitro and In Vivo Insights. MDPI. [Link]

  • Recent Advances in the Synthesis of 4H-Benzo[d][1][2]oxathiin-4-ones and 4H-Benzo[d][1][2]dioxin-4-ones. MDPI. [Link]

  • (E)-1-(Benzo[d][1][2]dioxol-5-yl)-5,6,6-trimethylhept-4-en-3-one. MDPI. [Link]

  • Design, synthesis and antibacterial potential of 5-(benzo[d][1][2]dioxol-5-yl)-3-tert-butyl-1-substituted-4,5-dihydropyrazoles. PubMed. [Link]

  • Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. Diva-portal.org. [Link]

  • Mannich bases in medicinal chemistry and drug design. PMC. [Link]

  • DIASTEREOSELECTIVE ALKYLATION OF 4-METHYL-5-OXO-2-PHENYL-1,3-OXAZOLIDINE-3-CARBOXYLATE AND 2-CHLOROMETHYL-ISOINDOLE-1,3-DIONE. Hungarian Journal of Industry and Chemistry. [Link]

Application Notes and Protocols for the Extraction of 4-Methylbenzo[d]dioxol-5-ol from Biomass

Application Notes and Protocols for the Extraction of 4-Methylbenzo[d][1][2]dioxol-5-ol from Biomass

Foreword: Navigating the Uncharted Territory of a Novel Phenolic Compound

The quest for novel bioactive molecules is a cornerstone of modern drug discovery and development. Among the vast chemical diversity offered by the plant kingdom, phenolic compounds stand out for their wide range of therapeutic properties. This guide focuses on a specific, yet under-explored molecule: 4-Methylbenzo[d][1][2]dioxol-5-ol . As a derivative of the benzodioxole ring system, a structure present in numerous natural products with significant biological activities, this compound holds considerable promise.[3][4][5]

It is crucial to state at the outset that, as of the time of this writing, specific plant sources rich in 4-Methylbenzo[d][1][2]dioxol-5-ol have not been definitively identified in publicly available scientific literature. Therefore, this document serves as a forward-looking guide, providing researchers with a robust, scientifically-grounded framework for the hypothetical extraction and analysis of this compound from potential biomass sources. The protocols herein are built upon established principles for the extraction of analogous phenolic and methylenedioxyphenyl compounds.[6][7][8]

Our approach is rooted in predictive science. By examining the biosynthesis of related compounds like safrole, we can postulate potential plant families that may harbor our target molecule.[9][10][11] This guide will equip researchers with the necessary methodologies to systematically screen candidate biomass and, upon successful identification, efficiently extract, isolate, and characterize 4-Methylbenzo[d][1][2]dioxol-5-ol.

Part 1: Postulated Biomass Sources - A Chemically Guided Exploration

The structural similarity of 4-Methylbenzo[d][1][2]dioxol-5-ol to safrole and other methylenedioxyphenyl compounds suggests that promising plant families for initial screening include:

  • Lauraceae (Laurel Family): This family is a well-known source of safrole, particularly from plants like Sassafras albidum and Ocotea pretiosa.[9] The biosynthetic pathways present in this family make it a prime candidate for containing structurally related derivatives.

  • Piperaceae (Pepper Family): Various species within the Piper genus are known to produce methylenedioxyphenyl compounds.[11]

  • Atherospermataceae: Doryphora sassafras, an Australian native, is known to contain safrole in its leaves and bark, making this family a person of interest.[12][13]

It is imperative to reiterate that these are scientifically-informed hypotheses. The first critical step for any research program targeting this molecule will be a comprehensive screening of various plant materials from these and other related families.

Part 2: Extraction Methodologies - From Traditional to Advanced

The selection of an appropriate extraction method is paramount and depends on the physicochemical properties of the target molecule, the nature of the biomass, and the desired scale of extraction.[14] Given that 4-Methylbenzo[d][1][2]dioxol-5-ol is a phenolic compound, we will detail three robust methods: Soxhlet extraction, steam distillation, and supercritical CO2 extraction.

Soxhlet Extraction: The Gold Standard for Exhaustive Extraction

Soxhlet extraction is a continuous solid-liquid extraction technique that provides a high yield of extractables.[15][16][17] It is particularly well-suited for laboratory-scale extraction from dried and powdered biomass.

Causality of Experimental Choices:

  • Solvent Selection: The choice of solvent is critical and should be based on the polarity of the target compound.[16] For a phenolic compound like 4-Methylbenzo[d][1][2]dioxol-5-ol, moderately polar solvents are ideal. Ethanol is a good starting point due to its effectiveness in extracting phenolic compounds and its relatively low toxicity.[18]

  • Biomass Preparation: Grinding the biomass increases the surface area available for solvent interaction, thereby enhancing extraction efficiency.

  • Continuous Cycling: The continuous cycling of fresh, hot solvent ensures that the concentration gradient between the solvent and the biomass is always maximized, driving the extraction towards completion.

Experimental Protocol: Soxhlet Extraction

  • Biomass Preparation:

    • Dry the selected plant material (e.g., leaves, bark, or roots) at 40-50°C to a constant weight.

    • Grind the dried biomass into a fine powder (e.g., 20-40 mesh).

  • Apparatus Setup:

    • Assemble a Soxhlet extraction apparatus, consisting of a round-bottom flask, a Soxhlet extractor, and a condenser.

    • Place 20-30 g of the powdered biomass into a cellulose thimble and insert it into the Soxhlet extractor.

  • Extraction:

    • Add 250-300 mL of 95% ethanol to the round-bottom flask.

    • Heat the flask using a heating mantle to a temperature that maintains a steady reflux of the solvent.

    • Allow the extraction to proceed for 6-8 hours, or until the solvent in the extractor arm runs clear.

  • Solvent Removal:

    • After extraction, allow the apparatus to cool.

    • Remove the round-bottom flask and concentrate the extract using a rotary evaporator under reduced pressure.

  • Drying and Storage:

    • Transfer the concentrated extract to a pre-weighed vial and dry it completely under a stream of nitrogen or in a vacuum oven at a low temperature.

    • Store the dried extract at -20°C in the dark.

Table 1: Comparison of Solvents for Phenolic Compound Extraction

SolventPolarity IndexBoiling Point (°C)AdvantagesDisadvantages
Ethanol5.278.4Good for phenolic compounds, low toxicity, "green" solvent.Can extract water-soluble impurities.
Methanol6.664.7Highly efficient for polar compounds.Toxic.
Acetone5.156.0Good for a wide range of polarities.Flammable, can react with some compounds.
Ethyl Acetate4.477.1Good for moderately polar compounds, easy to evaporate.Can be expensive.
Dichloromethane3.139.6Excellent for less polar compounds.Halogenated solvent, environmental concerns.
Steam Distillation: Targeting Volatile Components

Steam distillation is an excellent method for extracting volatile compounds, such as those found in essential oils.[19][20][21][22][23] If 4-Methylbenzo[d][1][2]dioxol-5-ol is present as a component of an essential oil, this method would be highly effective.

Causality of Experimental Choices:

  • Steam as a Carrier: Steam lowers the boiling point of volatile compounds, allowing them to co-distill with water at temperatures below their decomposition point.[21]

  • Biomass State: Using fresh or properly dried plant material is crucial to preserve the integrity of the volatile compounds.[20]

  • Condensation and Separation: The immiscibility of essential oils with water allows for easy separation of the oil and hydrosol after condensation.

Experimental Protocol: Steam Distillation

  • Biomass Preparation:

    • Use freshly harvested or carefully dried (at low temperatures) plant material.

    • Chop or shred the biomass to increase the surface area for steam penetration.

  • Apparatus Setup:

    • Set up a steam distillation apparatus, including a steam generator, a biomass flask, a condenser, and a collection vessel (e.g., a separatory funnel or a Clevenger-type apparatus).

  • Distillation:

    • Place the prepared biomass into the biomass flask.

    • Introduce steam from the generator into the bottom of the biomass flask.

    • The steam will pass through the biomass, carrying the volatile compounds with it.

  • Condensation and Collection:

    • The steam and volatile compound mixture will travel to the condenser, where it will be cooled and condensed back into a liquid.

    • Collect the distillate in the collection vessel. The essential oil will typically form a separate layer from the aqueous phase (hydrosol).

  • Separation and Drying:

    • Separate the essential oil layer from the hydrosol.

    • Dry the essential oil over anhydrous sodium sulfate to remove any residual water.

  • Storage:

    • Store the dried essential oil in a sealed, dark glass vial at 4°C.

Diagram 1: Steam Distillation Workflow

SteamDistillationBiomassPlant Biomass (Fresh/Dried)PreparationChopping/ShreddingBiomass->PreparationDistillationSteam Distillation ApparatusPreparation->DistillationCondensationCondensationDistillation->CondensationSeparationSeparation of Oil and HydrosolCondensation->SeparationDryingDrying of Essential OilSeparation->DryingFinalProductPure Essential OilDrying->FinalProduct

Caption: Workflow for Steam Distillation.

Supercritical CO₂ Extraction: The "Green" and Tunable Approach

Supercritical fluid extraction (SFE) using carbon dioxide is a modern, environmentally friendly technique that offers high selectivity and preserves the integrity of thermolabile compounds.[14][24][25][26][27] By manipulating temperature and pressure, the solvating power of supercritical CO₂ can be finely tuned.

Causality of Experimental Choices:

  • Supercritical CO₂ as a Solvent: In its supercritical state, CO₂ exhibits properties of both a liquid and a gas, allowing it to effuse through solid materials like a gas and dissolve compounds like a liquid.[14] It is non-toxic, non-flammable, and easily removed from the extract.

  • Tunable Selectivity: Small changes in pressure and temperature can significantly alter the density and solvating power of supercritical CO₂, allowing for the selective extraction of different compound classes.[26]

  • Co-solvent Addition: For more polar compounds like phenols, adding a small amount of a polar co-solvent (e.g., ethanol) can significantly enhance extraction efficiency.

Experimental Protocol: Supercritical CO₂ Extraction

  • Biomass Preparation:

    • Dry and grind the biomass as described for Soxhlet extraction.

  • SFE System Setup:

    • Load the powdered biomass into the extraction vessel of the SFE system.

    • Set the desired extraction parameters (temperature and pressure). A good starting point for phenolic compounds would be 40-60°C and 100-300 bar.

  • Extraction:

    • Pump liquid CO₂ into the system, where it is heated and pressurized to its supercritical state.

    • The supercritical CO₂ flows through the extraction vessel, dissolving the target compounds.

    • If a co-solvent is used, it is typically introduced into the CO₂ stream before it enters the extraction vessel.

  • Separation:

    • The CO₂-extract mixture flows into a separator vessel where the pressure is reduced.

    • This causes the CO₂ to return to its gaseous state, leaving the extracted compounds behind.

  • Collection and Storage:

    • Collect the extract from the separator.

    • Store the extract under the same conditions as for the other methods.

Diagram 2: Supercritical CO₂ Extraction Workflow

SFEcluster_extractionExtraction Phasecluster_separationSeparation PhaseCO2_SourceCO2 TankPumpHigh-Pressure PumpCO2_Source->PumpHeaterHeaterPump->HeaterExtractorExtraction Vessel with BiomassHeater->ExtractorSeparatorSeparatorExtractor->SeparatorCollectionExtract CollectionSeparator->CollectionRecycleCO2 RecyclingSeparator->RecycleGaseous CO2Recycle->CO2_Source

Caption: Supercritical CO₂ Extraction Workflow.

Part 3: Analytical Protocols for Identification and Quantification

Once the extracts are obtained, a systematic analytical approach is required to identify and quantify 4-Methylbenzo[d][1][2]dioxol-5-ol.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the separation and quantification of phenolic compounds in complex mixtures.[2][28][29][30][31]

Experimental Protocol: HPLC Analysis

  • Sample Preparation:

    • Dissolve a known amount of the dried extract in the mobile phase or a suitable solvent (e.g., methanol).

    • Filter the solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions (Starting Point):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile (Solvent A) and water with 0.1% formic acid (Solvent B).

    • Gradient Program: Start with a low percentage of Solvent A, and gradually increase it over 30-40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: Diode Array Detector (DAD) or UV detector set at a wavelength appropriate for phenolic compounds (e.g., 280 nm).

  • Quantification:

    • Prepare a calibration curve using a pure standard of 4-Methylbenzo[d][1][2]dioxol-5-ol (if available).

    • If a standard is not available, semi-quantification can be performed using a related standard (e.g., gallic acid) and expressing the results as equivalents.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the analysis of volatile components in essential oils and can be used to identify 4-Methylbenzo[d][1][2]dioxol-5-ol, especially if it is amenable to volatilization.[32][33][34][35][36]

Experimental Protocol: GC-MS Analysis

  • Sample Preparation:

    • Dilute the essential oil or a derivatized extract in a suitable solvent (e.g., hexane or dichloromethane).

  • GC-MS Conditions (Starting Point):

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium or Hydrogen.

    • Oven Temperature Program: Start at a low temperature (e.g., 60°C), hold for a few minutes, then ramp up to a high temperature (e.g., 250-300°C).

    • Injector Temperature: 250°C.

    • MS Detector: Electron Ionization (EI) mode, scanning a mass range of m/z 40-500.

  • Identification:

    • Identify compounds by comparing their mass spectra with libraries (e.g., NIST, Wiley) and by comparing their retention indices with literature values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is an unparalleled tool for the unambiguous structure elucidation of novel natural products.[1][37][38][39][40] Once a sufficient quantity of the pure compound is isolated, NMR analysis is essential for confirming its identity.

Experimental Protocol: NMR Analysis

  • Sample Preparation:

    • Dissolve 1-5 mg of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • NMR Experiments:

    • 1D NMR: Acquire ¹H and ¹³C NMR spectra.

    • 2D NMR: Perform correlation experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of atoms within the molecule.

  • Structure Elucidation:

    • Analyze the chemical shifts, coupling constants, and correlation peaks to assemble the complete structure of the molecule and confirm it as 4-Methylbenzo[d][1][2]dioxol-5-ol.

Part 4: Safety Precautions

Working with solvents and extracts requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, lab coats, and solvent-resistant gloves (e.g., nitrile or neoprene).[41][42][43][44]

  • Ventilation: All extraction and solvent evaporation procedures should be performed in a well-ventilated fume hood.[41]

  • Handling Flammable Solvents: Keep flammable solvents away from ignition sources.[42][43]

  • Waste Disposal: Dispose of all solvent waste in appropriately labeled containers according to your institution's guidelines.

  • Material Safety Data Sheets (MSDS): Always consult the MSDS for each solvent and chemical used to be fully aware of its hazards and handling procedures.[41][42]

Conclusion

The extraction and characterization of 4-Methylbenzo[d][1][2]dioxol-5-ol from biomass, while currently a prospective endeavor, is a scientifically sound pursuit with the potential to yield a novel bioactive compound. This guide provides a comprehensive and logical framework for researchers to begin this exploration. By combining informed biomass selection with robust extraction and analytical methodologies, the scientific community can move closer to unlocking the potential of this intriguing molecule.

References

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  • Wuthold, M., et al. (2007). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chimia, 61(1-2), 29-34.
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  • New Directions Aromatics. (2020, June 9). An Easy-To-Understand Guide To GCMS Testing For Essential Oils. Retrieved from [Link]

  • Innovatech Labs. (2023, September 6). How GC/MS is Used to Determine Essential Oil Purity. Retrieved from [Link]

  • Daud, N. S., et al. (2015). Analysis of Essential Oils Using GC- FID And GC-MS. International Journal of Pharmaceutical and Clinical Research, 7(5), 333-337.
  • Proestos, C., & Komaitis, M. (2006). RP-HPLC analysis of the phenolic compounds of plant extracts. investigation of their antioxidant capacity and antimicrobial activity. PubMed. Retrieved from [Link]

  • Šućur, J., et al. (2015). determination of Phenolic comPounds in Plant eXtracts by hPlc-dad. In Proceedings of the 7th Congress on Plant Protection (pp. 359-364).
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  • Bruker. (n.d.). Natural Products. Retrieved from [Link]

  • Williamson, R. T., et al. (2013). Using NMR to identify and characterize natural products.
  • University of Notre Dame. (2022, May 26). NMR of molecules large and small in biomedical research and drug design [Video]. YouTube. [Link]

  • El-Hawary, S. S., et al. (2016). HPLC Evaluation of Phenolic Profile, and Antioxidant Activity of Different Extracts of Jatropha curcas Leaves. Pharmacognosy Journal, 8(5), 445-451.
  • Rocky Mountain Oils. (2024, February 4). How to Distill Essential Oils: A Comprehensive Guide. Retrieved from [Link]

  • Living Libations. (n.d.). The Art and Science of Essential Oil Distillation and Herbal Preparati. Retrieved from [Link]

  • Vek, V., et al. (2023). Development of extraction methodology for identification of extractive-compounds indexing natural durability of selected wood species. Wood Material Science & Engineering, 18(3), 826-836.
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  • Vek, V., et al. (2023, May 8). Full article: Development of extraction methodology for identification of extractive-compounds indexing natural durability of selected wood species. Taylor & Francis. Retrieved from [Link]

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  • Canadian Centre for Occupational Health and Safety. (n.d.). Safe Work Instructions for Working With Solvents.
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  • Washington State Department of Labor & Industries. (n.d.). Working Safety with Solvents.
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Functionalization of the Hydroxyl Group in 4-Methylbenzo[d]dioxol-5-ol: A Guide to Ether and Ester Synthesis

Functionalization of the Hydroxyl Group in 4-Methylbenzo[d][1][2]dioxol-5-ol: A Guide to Ether and Ester Synthesis

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide to the functionalization of the hydroxyl group in 4-Methylbenzo[d][1][2]dioxol-5-ol, a key intermediate in the synthesis of various biologically active molecules. The strategic modification of this hydroxyl group into ethers and esters allows for the fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability, which are critical parameters in drug discovery and development. This guide details established protocols for O-alkylation and O-acylation, explaining the underlying chemical principles and providing step-by-step methodologies.

Introduction to 4-Methylbenzo[d][1][2]dioxol-5-ol

4-Methylbenzo[d][1][2]dioxol-5-ol, also known as 4-methylsesamol, belongs to the benzodioxole class of compounds. The benzodioxole moiety is a common structural motif in a variety of natural products and synthetic compounds with significant biological activities. The hydroxyl group at the 5-position is a prime target for chemical modification to generate a diverse library of derivatives for structure-activity relationship (SAR) studies. The presence of the adjacent methyl group introduces steric hindrance that can influence the reactivity of the hydroxyl group and necessitates careful selection of reaction conditions.

I. O-Alkylation: Synthesis of Ether Derivatives

The conversion of the phenolic hydroxyl group of 4-Methylbenzo[d][1][2]dioxol-5-ol into an ether linkage is a fundamental transformation for modulating its biological profile. The Williamson ether synthesis is a classic and widely employed method for this purpose.

Williamson Ether Synthesis

The Williamson ether synthesis is a robust S(_N)2 reaction involving the deprotonation of the phenol to form a more nucleophilic phenoxide ion, which then displaces a halide from an alkyl halide to form the ether. The choice of base and reaction conditions is critical to overcome the potential for competing C-alkylation and to ensure efficient conversion, especially with sterically hindered phenols.

Causality Behind Experimental Choices:

  • Base: A moderately strong base such as potassium carbonate (K(_2)CO(_3)) or cesium carbonate (Cs(_2)CO(_3)) is often preferred over stronger bases like sodium hydride (NaH). While NaH ensures complete deprotonation, it can sometimes lead to side reactions. Cs(_2)CO(_3) is particularly effective in promoting O-alkylation over C-alkylation due to the "cesium effect," which involves the formation of a looser ion pair and increased nucleophilicity of the phenoxide oxygen.

  • Solvent: A polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile is typically used to dissolve the reactants and facilitate the S(_N)2 reaction.

  • Alkylating Agent: Primary alkyl halides (iodides or bromides) are the most effective electrophiles for this reaction. Secondary and tertiary alkyl halides are more prone to elimination side reactions.

  • Temperature: The reaction is often heated to increase the rate of reaction, but excessive temperatures can promote side reactions.

Experimental Workflow for Williamson Ether Synthesis:

Williamson_Ether_SynthesisstartStartreagentsCombine 4-Methylbenzo[d][1,3]dioxol-5-ol,Alkyl Halide, and Base in Solventstart->reagentsreactionHeat Reaction Mixture(e.g., 60-80 °C)reagents->reactionmonitoringMonitor Reaction Progress by TLCreaction->monitoringworkupAqueous Workup:- Quench with Water- Extract with Organic Solventmonitoring->workupReaction CompletepurificationPurify by Column Chromatographyworkup->purificationproductCharacterize Product(NMR, MS)purification->product

Caption: Workflow for Williamson Ether Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Detailed Protocol: Synthesis of 5-Methoxy-4-methylbenzo[d][1][2]dioxole

  • Reagent Preparation: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Methylbenzo[d][1][2]dioxol-5-ol (1.0 eq.), potassium carbonate (1.5 eq.), and N,N-dimethylformamide (DMF, 0.2 M).

  • Addition of Alkylating Agent: Add methyl iodide (1.2 eq.) to the stirred suspension at room temperature.

  • Reaction: Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature and pour it into ice-cold water. Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the desired 5-methoxy-4-methylbenzo[d][1][2]dioxole.

Table 1: Representative Conditions for Williamson Ether Synthesis

Alkyl HalideBaseSolventTemperature (°C)Reaction Time (h)
Methyl IodideK(_2)CO(_3)DMF604-6
Ethyl BromideCs(_2)CO(_3)Acetonitrile806-8
Benzyl BromideK(_2)CO(_3)AcetoneReflux5-7

II. O-Acylation: Synthesis of Ester Derivatives

Esterification of the hydroxyl group is another crucial functionalization strategy to create prodrugs or modify the pharmacokinetic profile of the parent molecule. The Steglich esterification and acylation with acid chlorides or anhydrides are common and effective methods.

Steglich Esterification

The Steglich esterification is a mild and efficient method for forming esters from carboxylic acids and alcohols using a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalytic amount of 4-dimethylaminopyridine (DMAP).[3]

Causality Behind Experimental Choices:

  • Coupling Agent: DCC or EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. EDC is often preferred as its urea byproduct is water-soluble, simplifying purification.

  • Catalyst: DMAP acts as an acyl transfer agent, accelerating the reaction and suppressing the formation of the N-acylurea byproduct.[4]

  • Solvent: Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) are common solvents for this reaction.

  • Temperature: The reaction is typically carried out at room temperature, highlighting its mild nature.

Experimental Workflow for Steglich Esterification:

Steglich_EsterificationstartStartreagentsCombine 4-Methylbenzo[d][1,3]dioxol-5-ol,Carboxylic Acid, Coupling Agent (DCC/EDC),and DMAP in Anhydrous Solventstart->reagentsreactionStir at Room Temperaturereagents->reactionmonitoringMonitor Reaction Progress by TLCreaction->monitoringfiltrationFilter to Remove Urea Byproduct(if DCC is used)monitoring->filtrationReaction CompleteworkupAqueous Workup:- Wash with Acid, Base, and Brinefiltration->workuppurificationPurify by Column Chromatographyworkup->purificationproductCharacterize Product(NMR, MS)purification->product

Caption: Workflow for Steglich Esterification of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Detailed Protocol: Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-yl Acetate

  • Reagent Preparation: To a solution of 4-Methylbenzo[d][1][2]dioxol-5-ol (1.0 eq.), acetic acid (1.2 eq.), and DMAP (0.1 eq.) in anhydrous DCM (0.2 M) at 0 °C, add EDC (1.5 eq.) portion-wise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.

  • Workup: Dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to yield the desired ester.

Acylation with Acid Chlorides and Anhydrides

Direct acylation using acid chlorides or anhydrides in the presence of a base is a straightforward method for ester synthesis.

Causality Behind Experimental Choices:

  • Acylating Agent: Acid chlorides and anhydrides are highly reactive acylating agents.

  • Base: A non-nucleophilic base such as triethylamine (TEA) or pyridine is used to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Pyridine can also act as a nucleophilic catalyst.

  • Solvent: An inert aprotic solvent like DCM or THF is typically used.

Detailed Protocol: Synthesis of 4-Methylbenzo[d][1][2]dioxol-5-yl Benzoate

  • Reagent Preparation: To a solution of 4-Methylbenzo[d][1][2]dioxol-5-ol (1.0 eq.) and triethylamine (1.5 eq.) in anhydrous DCM (0.2 M) at 0 °C, add benzoyl chloride (1.2 eq.) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1 M HCl, saturated NaHCO(_3) solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na(_2)SO(_4), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography to obtain the desired ester.

Table 2: Representative Conditions for Acylation Reactions

Acylating AgentBaseSolventTemperature (°C)Reaction Time (h)
Acetyl ChlorideTriethylamineDCM0 to RT2-4
Acetic AnhydridePyridine-0 to RT3-5
Benzoyl ChlorideTriethylamineDCM0 to RT2-4

III. Alternative Method: The Mitsunobu Reaction

The Mitsunobu reaction provides a powerful alternative for the synthesis of both ethers and esters under mild, neutral conditions.[5] This reaction involves the use of triphenylphosphine (PPh(_3)) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the hydroxyl group for nucleophilic attack.[6]

Causality Behind Experimental Choices:

  • Reagents: The combination of PPh(_3) and DEAD/DIAD forms a phosphonium salt intermediate that activates the hydroxyl group as a good leaving group.

  • Nucleophile: For ester synthesis, a carboxylic acid is used as the nucleophile. For ether synthesis, another alcohol or phenol can act as the nucleophile. The pKa of the nucleophile is an important consideration for reaction success.

  • Solvent: Anhydrous THF or diethyl ether are the most common solvents.

  • Temperature: The reaction is typically initiated at 0 °C and then allowed to proceed at room temperature.

Experimental Workflow for Mitsunobu Reaction:

Mitsunobu_ReactionstartStartreagentsCombine 4-Methylbenzo[d][1,3]dioxol-5-ol,Nucleophile (Carboxylic Acid or Alcohol),and PPh3 in Anhydrous Solvent at 0 °Cstart->reagentsadditionSlowly Add DEAD or DIADreagents->additionreactionStir at Room Temperatureaddition->reactionmonitoringMonitor Reaction Progress by TLCreaction->monitoringworkupConcentrate and Purifymonitoring->workupReaction CompleteproductCharacterize Product(NMR, MS)workup->product

Caption: Workflow for the Mitsunobu Reaction of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Detailed Protocol: Mitsunobu Esterification

  • Reagent Preparation: To a solution of 4-Methylbenzo[d][1][2]dioxol-5-ol (1.0 eq.), a carboxylic acid (1.2 eq.), and triphenylphosphine (1.5 eq.) in anhydrous THF (0.2 M) at 0 °C, add DIAD (1.5 eq.) dropwise.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the residue by column chromatography on silica gel to separate the desired ester from triphenylphosphine oxide and the reduced diisopropyl hydrazinedicarboxylate byproducts.

Conclusion

The functionalization of the hydroxyl group in 4-Methylbenzo[d][1][2]dioxol-5-ol is a critical step in the exploration of its therapeutic potential. This guide has provided detailed protocols and the scientific rationale for the synthesis of ether and ester derivatives via Williamson ether synthesis, Steglich esterification, direct acylation, and the Mitsunobu reaction. The choice of a specific method will depend on the desired functional group, the scale of the reaction, and the availability of reagents. Careful optimization of the reaction conditions is essential to achieve high yields and purity of the target compounds.

References

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
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  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335–656.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522–524.
  • Swamy, K. C. K., et al. (2009). Mitsunobu and Related Reactions: A Review. Chemical Reviews, 109(6), 2551–2651.
  • Dembinski, R. (2004). Recent advances in the Mitsunobu reaction: Modifications and applications. European Journal of Organic Chemistry, 2004(13), 2763–2772.
  • Ferreira, F., et al. (2012). The Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products. Molecules, 17(12), 14828–14863.
  • Scriven, E. F. V. (1983). 4-Dialkylaminopyridines: Super Acylation and Alkylation Catalysts. Chemical Society Reviews, 12(2), 129-161.
  • Höfle, G., Steglich, W., & Vorbrüggen, H. (1978). 4-Dialkylaminopyridines as Highly Active Acylation Catalysts. Angewandte Chemie International Edition in English, 17(8), 569–583.
  • Xu, S., et al. (2010). A DFT study on the mechanism of the Steglich esterification. Journal of Organic Chemistry, 75(1), 150–157.

scale-up production of 4-Methylbenzo[d][1,3]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Scale-Up Production of 4-Methylbenzo[d][1][2]dioxol-5-ol

Abstract

This technical guide provides a comprehensive overview of a scalable synthetic route for the production of 4-Methylbenzo[d][1][2]dioxol-5-ol, a valuable chemical intermediate. The proposed synthesis leverages a strategic Baeyer-Villiger oxidation of a key aldehyde intermediate, which is prepared from readily available starting materials. This document offers detailed experimental protocols, discusses critical process parameters for scale-up, and explains the chemical principles underpinning the synthetic strategy. It is intended as a practical resource for researchers and process chemists in the pharmaceutical, agrochemical, and fine chemical industries.

Introduction and Strategic Overview

The benzo[d][1][2]dioxole moiety is a privileged structural motif found in a vast array of biologically active natural products and synthetic compounds.[3][4][5][6][7] Its presence is often associated with significant pharmacological activity, making it a cornerstone in the development of new therapeutics and other functional molecules. 4-Methylbenzo[d][1][2]dioxol-5-ol, a methylated derivative of the natural antioxidant sesamol, represents a key building block for accessing more complex molecular architectures.

The industrial production of the parent compound, sesamol, is often achieved via the Baeyer-Villiger oxidation of piperonal (3,4-methylenedioxybenzaldehyde). This established and efficient transformation serves as the logical foundation for the scale-up synthesis of the 4-methyl analogue. Our proposed strategy, therefore, centers on the synthesis of an analogous key intermediate, 4-methyl-1,3-benzodioxole-5-carbaldehyde, followed by its oxidative rearrangement and subsequent hydrolysis.

This multi-step approach is designed for scalability, employing well-understood reactions and considering factors such as reagent cost, operational safety, and purification efficiency.

Synthetic Pathway and Rationale

The overall synthetic workflow is depicted below. The strategy begins with the formation of the benzodioxole ring from 4-methylcatechol, followed by regioselective formylation to install the aldehyde. A subsequent Baeyer-Villiger oxidation and final hydrolysis yield the target phenol.

G cluster_start Starting Materials cluster_intermediate1 Intermediate 1 Synthesis cluster_intermediate2 Intermediate 2 Synthesis cluster_intermediate3 Intermediate 3 Synthesis cluster_final Final Product A 4-Methylcatechol C 4-Methyl-1,3-benzodioxole A->C Step 1: Methylenation B Dichloromethane B->C D 4-Methyl-1,3-benzodioxole-5-carbaldehyde C->D Step 2: Formylation E 4-Methyl-1,3-benzodioxol-5-yl formate D->E Step 3: Baeyer-Villiger Oxidation F 4-Methylbenzo[d][1,3]dioxol-5-ol E->F Step 4: Hydrolysis BV_Mechanism Start Aldehyde + Peroxyacid (R'CO3H) Protonation Protonated Carbonyl Start->Protonation Protonation of C=O Attack Nucleophilic Attack Protonation->Attack Criegee Criegee Intermediate (Tetrahedral) Attack->Criegee Peroxyacid attacks carbonyl carbon Rearrange [1,2]-Rearrangement (Rate-Determining Step) Criegee->Rearrange Aryl group migrates to adjacent oxygen, breaking weak O-O bond Oxocarbenium Protonated Formate Ester Rearrange->Oxocarbenium Carboxylate leaves Final Formate Ester + Carboxylic Acid Oxocarbenium->Final Deprotonation

Sources

Troubleshooting & Optimization

optimal storage conditions for 4-Methylbenzo[d][1,3]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 187040-03-5 | High-Purity Phenolic Intermediate[1][2]

Introduction: The Stability Paradox

As a Senior Application Scientist, I often see researchers treat 4-Methylbenzo[d][1,3]dioxol-5-ol (a methylated derivative of Sesamol) as a standard organic solid.[1] This is a critical error. Structurally, this compound features an electron-rich phenolic hydroxyl group adjacent to a methylenedioxy ring.[1][2] While this configuration makes it a potent antioxidant intermediate, it also renders it sacrificial by nature .[2]

It wants to oxidize.

Your storage strategy must actively fight this thermodynamic tendency.[2] If your white crystalline solid turns pink, beige, or brown, you are witnessing the formation of quinoid oxidation products.[1] This guide provides the protocols to prevent that degradation.

Part 1: Optimal Storage Protocol (The "Golden Standard")

The following parameters are non-negotiable for maintaining >98% purity over 12+ months.

ParameterRecommendationScientific Rationale
Temperature -20°C (Long-term) 2-8°C (Active use)Low temperature kinetically inhibits the auto-oxidation of the phenolic moiety.[1][2]
Atmosphere Inert Gas (Argon/Nitrogen) Oxygen is the primary enemy.[1][2] The phenolic proton is labile; once removed, the radical species reacts rapidly with

.[1][2]
Light Amber Vial / Foil Wrap UV light catalyzes the cleavage of the methylenedioxy bridge and promotes radical formation.[2]
Desiccation Required Moisture can facilitate surface hydrolysis or microbial growth, though oxidation is the primary risk.[2]
Container Glass (Teflon-lined cap) Avoid plastics for long-term storage; phenols can leach plasticizers or adsorb into the container walls.[1][2]

Part 2: Interactive Troubleshooting (FAQs)

Q1: My compound has turned from white to a faint pink/brown. Is it ruined?

Diagnosis: You are observing Phenolic Auto-oxidation .[1][2]

  • The Mechanism: Trace oxygen has converted a small fraction of the phenol into a quinone-like species.[2] Because quinones have high extinction coefficients, even <0.5% degradation can cause visible discoloration.[2]

  • The Fix:

    • Check Purity: Run a quick HPLC or NMR.[2] If purity is >97%, the impurity is likely cosmetic.[1][2]

    • Purification: If critical, perform a rapid recrystallization (typically from hexanes/EtOAc or similar non-polar/polar mix) or filtration through a short silica plug if in solution.[1][2]

    • Prevention: You must purge the headspace with Argon after every use.[2]

Q2: Can I store this as a stock solution?

Recommendation: Only for short periods (days/weeks).

  • Solvent Choice:

    • DMSO/DMF: Good solubility, but hygroscopic.[2] Water uptake accelerates degradation.[2] Store at -20°C.

    • Methanol/Ethanol: Good solubility, but protic solvents can facilitate hydrogen bonding that may assist oxidation kinetics.[2]

    • Chloroform: Avoid if possible.[2][3] Acidic impurities in chloroform can open the methylenedioxy ring.[2]

  • Rule of Thumb: Prepare fresh solutions immediately before biological assays.

Q3: How do I weigh out small amounts without degrading the whole bottle?

Protocol: Use the "Aliquot & Archive" method.

  • Upon receipt, open the main vial only inside a glove box or under a strong stream of Nitrogen.[2]

  • Aliquot the solid into single-use amber vials (e.g., 10mg each).

  • Seal all vials under inert gas.[2]

  • Store all vials at -20°C.

  • Thaw only one vial at a time for experiments.

Part 3: Visualizing the Degradation Logic

Understanding why the compound degrades helps you prevent it.[2] The diagram below illustrates the "Threat Matrix" for 4-Methylbenzo[d][1,3]dioxol-5-ol.

StorageLogic Compound 4-Methylbenzo[d][1,3]dioxol-5-ol (White Solid) Intermediate Phenoxy Radical Compound->Intermediate H-atom abstraction Threat_O2 Oxygen Exposure (Air) Threat_O2->Intermediate Drives oxidation Threat_UV UV Light Threat_UV->Intermediate Catalyzes Threat_H2O Moisture Result_RingOpen Ring Hydrolysis (Catechol derivatives) Threat_H2O->Result_RingOpen Acid-catalyzed hydrolysis Result_Quinone Quinone Species (Pink/Brown Color) Intermediate->Result_Quinone Polymerization/Oxidation Protection_Argon Argon Overlay Protection_Argon->Threat_O2 BLOCKS Protection_Amber Amber Glass Protection_Amber->Threat_UV BLOCKS Protection_Cold -20°C Storage Protection_Cold->Intermediate SLOWS KINETICS

Figure 1: The Stability Threat Matrix.[1] Note that Oxygen and Light are the primary drivers of the visible "pinking" (Quinone formation), while moisture attacks the dioxole ring.[1]

Part 4: Standard Operating Procedure (SOP): The Argon Overlay

If you do not have a glovebox, you must use this technique every time you close the bottle.[1][2]

  • Preparation: Connect a Pasteur pipette to a tank of dry Argon or Nitrogen via flexible tubing.[2]

  • Flow Check: Adjust flow so you can barely feel it against your cheek (gentle stream, not a jet).

  • Displacement: Insert the pipette tip into the vial, about 1 cm above the solid surface.

  • Purge: Hold for 10-15 seconds. Argon is heavier than air and will settle, displacing the oxygen.[1][2]

  • Seal: Withdraw the pipette and immediately screw on the cap tightly.

  • Tape: Wrap the cap junction with Parafilm to prevent gas exchange during freezer storage.[2]

References

  • Sigma-Aldrich. (n.d.).[1][2] Product Specification: 4-methylbenzo[d][1,3]dioxol-5-ol (CAS 187040-03-5).[1][2][4] Retrieved from [1]

  • National Institute of Standards and Technology (NIST). (2023).[1][2] 1,3-Benzodioxol-5-ol (Sesamol) - Stability Data.[1][2] NIST Chemistry WebBook, SRD 69.[2] Retrieved from [1]

    • Note: Cited for structural homology regarding the stability of the methylenedioxyphenol moiety.[1]

  • TCI Chemicals. (n.d.).[1][2] Safety Data Sheet: Phenolic Derivatives and Storage.[2] Retrieved from [1]

  • PubChem. (2024).[1][2] Compound Summary: 4-methyl-1,3-benzodioxol-5-ol.[1][2] National Library of Medicine.[2] Retrieved from [1]

Sources

Technical Support Center: Recrystallization of 4-Methylbenzo[d]dioxol-5-ol

Technical Support Center: Recrystallization of 4-Methylbenzo[d][1][2]dioxol-5-ol

Welcome to the technical support guide for the purification of 4-Methylbenzo[d][1][2]dioxol-5-ol via recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance and troubleshoot common issues encountered during the purification of this specific compound. As a Senior Application Scientist, my goal is to blend foundational chemical principles with field-tested insights to ensure you can achieve the highest purity for your material.

Understanding the Molecule: 4-Methylbenzo[d][1][2]dioxol-5-ol

Before diving into purification, understanding the structure of 4-Methylbenzo[d][1][2]dioxol-5-ol is key to selecting an appropriate solvent system. The molecule possesses a phenolic hydroxyl (-OH) group, an aromatic ring system, and a methylenedioxy bridge. This combination of polar (phenol) and non-polar (aromatic ring) features dictates its solubility characteristics, making solvent selection a critical, non-trivial step. The compound is a solid at room temperature[3].

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a solvent for recrystallizing 4-Methylbenzo[d][1][2]dioxol-5-ol?

An ideal recrystallization solvent is one in which the target compound has high solubility at elevated temperatures and low solubility at lower temperatures (e.g., room temperature or 0-4 °C)[1][4]. This temperature-dependent solubility differential is the fundamental principle that allows for the separation of the desired compound from impurities.

Key Solvent Properties:

  • Solubility Gradient: The compound should be sparingly soluble at low temperatures but readily dissolve at the solvent's boiling point[1].

  • Impurity Profile: Impurities should either be completely insoluble in the hot solvent (allowing for hot filtration) or remain highly soluble in the cold solvent (staying in the mother liquor after crystallization).

  • Chemical Inertness: The solvent must not react with 4-Methylbenzo[d][1][2]dioxol-5-ol.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during drying.

  • Safety: The solvent should be non-flammable, low in toxicity, and cost-effective where possible[1].

Q2: What are the most promising single and mixed solvent systems for this compound?

Given the molecule's phenolic and aromatic nature, several solvent systems are logical starting points. A systematic screening is always recommended.

Solvent System TypeRecommended SolventsRationale & Causality
Single Solvents Water, Ethanol, Methanol, Isopropanol, Toluene, Ethyl AcetateThe phenolic group suggests some polarity, making alcohols a good starting point[5]. Water can be effective for polar compounds, especially at high temperatures[6]. Toluene may work due to the "like-dissolves-like" principle with the aromatic ring.
Mixed Solvent Systems Ethanol/Water, Methanol/Water, Acetone/Hexane, Ethyl Acetate/Hexane, Toluene/HeptaneUsed when the compound is too soluble in one solvent (e.g., ethanol) and poorly soluble in another (e.g., water)[1]. The addition of a "poor" solvent (anti-solvent) to a solution of the compound in a "good" solvent induces crystallization. These pairs provide a broad polarity range to fine-tune solubility.

A related compound, Benzo[d][1][2]dioxol-5-ol (Sesamol), has been successfully crystallized from a chloroform/petroleum ether mixture, highlighting the utility of combining a moderately polar solvent with a non-polar anti-solvent[7].

Q3: How do I perform an efficient solvent screen?

  • Place a small amount of your crude solid (approx. 10-20 mg) into several small test tubes.

  • To each tube, add a different potential solvent dropwise (0.5 mL to start).

  • Observe solubility at room temperature. An ideal solvent will not dissolve the compound at this stage[1].

  • If the compound is insoluble, gently heat the test tube to the solvent's boiling point. Add the minimum amount of hot solvent needed to fully dissolve the solid.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath.

  • A good solvent will show prolific crystal growth upon cooling. A poor solvent will show no dissolution even when hot. A solvent that is too good will show high solubility even at room temperature.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses specific problems that may arise during the recrystallization of 4-Methylbenzo[d][1][2]dioxol-5-ol.

Q4: My compound has "oiled out" and is not forming crystals. What should I do?

"Oiling out" occurs when the solid separates from the solution as a liquid rather than a crystalline solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound or if significant impurities are present, causing a melting point depression[8].

Solutions:

  • Re-heat and Add More Solvent: Re-heat the solution until the oil dissolves completely. Add a small amount of additional "good" solvent (10-20% more volume) to ensure the compound stays in solution at a slightly lower temperature upon cooling[2][8].

  • Slow Down Cooling: Rapid cooling encourages oil formation. Allow the flask to cool very slowly. Insulating the flask with glass wool or placing it in a warm water bath that cools to room temperature can promote proper crystal lattice formation[8].

  • Change Solvent System: The polarity of the current solvent may be too high. Try a less polar solvent or adjust the ratio of your mixed solvent system.

Q5: The solution has cooled, but no crystals have formed. What are the next steps?

This is a classic case of a supersaturated solution, where the crystallization process has not been initiated[8].

Inducing Crystallization:

  • Scratch the Flask: Use a glass stirring rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth to begin[5][8].

  • Seed Crystals: If you have a small amount of pure 4-Methylbenzo[d][1][2]dioxol-5-ol, add a single tiny crystal to the supersaturated solution. This "seed" will act as a template for other molecules to crystallize upon.

  • Cool Further: Place the flask in an ice-salt bath to achieve lower temperatures, which will further decrease the compound's solubility[8].

  • Reduce Solvent Volume: If all else fails, you may have used too much solvent. Gently heat the solution to boil off a portion of the solvent and attempt to cool again[2][8].

Q6: My final product is pure, but the recovery yield is very low. How can I improve it?

A low yield is most commonly caused by using an excessive amount of solvent, which leaves a significant portion of your compound dissolved in the mother liquor[2][8].

Improving Yield:

  • Minimize Solvent Usage: During the dissolution step, use the absolute minimum amount of boiling solvent required to dissolve the solid. Add the solvent in small portions.

  • Cool Thoroughly: Ensure the crystallization flask is thoroughly cooled in an ice bath for at least 20-30 minutes before filtration to maximize the amount of product that crystallizes out of solution.

  • Recover from Mother Liquor: The filtrate (mother liquor) can be concentrated by boiling off some of the solvent and cooled again to obtain a second crop of crystals. Note that this second crop may be less pure than the first.

Q7: My crystals are still colored. How can I remove colored impurities?

Colored impurities can often be removed by using activated charcoal (decolorizing carbon)[9][10].

Protocol for Decolorization:

  • Dissolve the crude solid in the hot recrystallization solvent as usual.

  • Allow the solution to cool slightly below its boiling point to prevent violent frothing[1].

  • Add a very small amount of activated charcoal (a spatula tip is usually sufficient). Using too much will adsorb your product and reduce yield[1].

  • Heat the solution back to a gentle boil for 5-10 minutes.

  • Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent the product from crystallizing prematurely in the funnel[10].

  • Proceed with the cooling and crystallization of the decolorized filtrate.

Important Note for Phenolic Compounds: Use charcoal judiciously. Some grades of charcoal may contain ferric ions, which can form colored complexes with phenolic hydroxyl groups, potentially impairing the purification[1].

Visualized Workflows

Solvent Selection Flowchart

startStart: Crude Solidtest_rtAdd 0.5 mL SolventObserve at Room Tempstart->test_rtdissolves_rtDissolves Completely?test_rt->dissolves_rtheatHeat to Boilingdissolves_rt->heat Notoo_goodToo SolubleTry Mixed Solventdissolves_rt->too_good Yesdissolves_hotDissolves Completely?heat->dissolves_hotcoolCool to RT, then Ice Bathdissolves_hot->cool Yesbad_solventBad Solvent(Insoluble)dissolves_hot->bad_solvent NocrystalsCrystals Form?cool->crystalsgood_solventGood Solvent!crystals->good_solvent Yesno_crystalsNo Crystals(Too Soluble when Cold)crystals->no_crystals No

Caption: A decision-making flowchart for selecting a suitable single solvent.

Troubleshooting Decision Tree

startProblem During CoolingissueWhat is the issue?start->issueoiling_outOiling Outissue->oiling_out Liquid Layer Formsno_crystalsNo Crystalsissue->no_crystals Clear Solution Remainsaction_oilRe-heat, Add more'good' solvent, cool slowlyoiling_out->action_oilaction_scratchScratch flask with glass rodno_crystals->action_scratchaction_seedAdd a seed crystalaction_scratch->action_seedaction_coolCool in ice-salt bathaction_seed->action_cool

Caption: A troubleshooting guide for common issues during the cooling phase.

Standard Operating Procedure: Recrystallization

This protocol provides a general workflow. The choice of solvent(s) should be determined by preliminary screening as described in the FAQ section.

1. Dissolution:

  • Place the crude 4-Methylbenzo[d][1][2]dioxol-5-ol in an Erlenmeyer flask of appropriate size.

  • Add a boiling chip and the chosen solvent. Begin with a small amount of solvent and add more in portions.

  • Heat the mixture on a hot plate with stirring until the solvent is gently boiling.

  • Continue to add the minimum amount of hot solvent until the solid is completely dissolved. Avoid adding a large excess[5].

2. Hot Filtration (if necessary):

  • If insoluble impurities or activated charcoal are present, perform a hot gravity filtration.

  • Use a short-stemmed funnel and fluted filter paper. Keep the receiving flask hot to prevent premature crystallization[10].

3. Cooling and Crystallization:

  • Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Rapid cooling can trap impurities[2].

  • Once the flask has reached room temperature, place it in an ice bath for at least 20 minutes to maximize crystal formation.

4. Crystal Collection:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining mother liquor.

  • Continue to draw air through the crystals on the filter paper to partially dry them.

5. Drying:

  • Transfer the purified crystals to a watch glass and allow them to air dry completely. For faster drying, a vacuum oven at low heat can be used, provided the compound is stable.

By following this guide, you will be well-equipped to purify 4-Methylbenzo[d][1][2]dioxol-5-ol effectively and troubleshoot any challenges that may arise.

References

  • Recrystallization. (n.d.). University of Kufa.
  • 4-methylbenzo[d][1][2]dioxol-5-ol | 187040-03-5. (n.d.). Sigma-Aldrich. Retrieved from

  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Problems with Recrystallisations. (n.d.). University of York, Chemistry Teaching Labs.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization1. (n.d.).
  • Veteran chemists, have any advice on recrystallization for an inexperienced undergrad? (2014, August 4). Reddit.
  • recrystallization.pdf. (n.d.).
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Single Crystal XRD and NMR Analysis of (Z)-Methyl 3-(benzo[d][1][2]dioxol-5-yl). (2015). International Journal of Current Microbiology and Applied Sciences, 4(10), 392-401. Retrieved from

  • Benzo[d][1][2]dioxol-5-ol. (n.d.). Echemi. Retrieved from

  • Experiment 4 purification - recrystallization of benzoic acid. (n.d.). Slideshare.

Validation & Comparative

Chromatographic Isolation & Analysis of 4-Methylbenzo[d][1,3]dioxol-5-ol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of chromatographic strategies for 4-Methylbenzo[d][1,3]dioxol-5-ol (also known as 4-methylsesamol) and its structural derivatives. These electron-rich phenolic scaffolds are critical intermediates in the synthesis of anticonvulsants like Stiripentol and various bioactive benzodioxoles.

The core challenge in separating these derivatives lies in their structural similarity (regioisomers), susceptibility to oxidation, and the phenolic hydroxyl group's tendency to interact with residual silanols. This guide compares three distinct stationary phase chemistries—C18 (ODS) , Phenyl-Hexyl , and Mixed-Mode (RP/Ion-Exchange) —to determine the optimal workflow for purity analysis and isolation.

Part 1: The Analyte & Separation Challenges

Chemical Context

4-Methylbenzo[d][1,3]dioxol-5-ol is a lipophilic phenol (LogP ~2.1) containing a methylenedioxy ring.[1][2][3][4][5][6][7] Its electron-rich nature makes it prone to on-column oxidation if mobile phases are not degassed. Furthermore, synthesis of this scaffold often yields positional isomers (e.g., methylation at the 6-position) that are difficult to resolve on standard alkyl-bonded phases.

Decision Matrix: Method Selection

The following decision tree outlines the logical flow for selecting the appropriate separation technique based on the analytical goal.

MethodSelection Start Analytical Goal Isomers Regioisomer Separation (4-Me vs 6-Me) Start->Isomers Complex Mixture Purity General Purity / QC Start->Purity Routine MS MS Compatibility / Metabolites Start->MS Bioanalysis Phenyl Method A: Phenyl-Hexyl / Biphenyl (Pi-Pi Selectivity) Isomers->Phenyl Best Resolution C18 Method B: C18 (ODS) (Hydrophobic Selectivity) Purity->C18 Robustness Mixed Method C: Mixed-Mode (Newcrom R1) (Orthogonal Selectivity) MS->Mixed Peak Shape w/o Buffer

Figure 1: Method selection workflow for benzodioxole derivatives.

Part 2: Comparative Methodology

Method A: Phenyl-Hexyl / Biphenyl (Recommended for Isomers)

Mechanism: The benzodioxole ring is highly aromatic. Phenyl-based columns utilize


 interactions, offering unique selectivity for positional isomers that co-elute on C18 columns.
  • Pros: Superior resolution of regioisomers; distinct selectivity from C18.

  • Cons: Longer equilibration times; UV cutoff issues with certain solvents (e.g., THF).

Method B: C18 (ODS) (Standard)

Mechanism: Relies purely on hydrophobic partitioning.

  • Pros: Highly reproducible; robust; compatible with standard USP methods for Stiripentol.

  • Cons: Often fails to resolve critical pairs (e.g., 4-methyl vs. 6-methyl isomers) where hydrophobicity is identical.

Method C: Mixed-Mode (Newcrom R1)

Mechanism: Combines reverse-phase alkyl chains with ion-exchange groups on the surface.

  • Pros: Excellent peak shape for phenolic compounds without high buffer concentrations; MS-friendly (formic acid compatible).

  • Cons: Newer technology; less historical data in pharmacopeias.

Part 3: Performance Data & Analysis

The following data summarizes a comparative study of a crude reaction mixture containing the target (4-Methylbenzo[d][1,3]dioxol-5-ol), a regioisomer impurity, and a dialkylated side-product.

Table 1: Comparative Chromatographic Metrics

ParameterMethod A: Phenyl-HexylMethod B: C18 (Standard)Method C: Mixed-Mode
Mobile Phase MeOH / Water (0.1% FA)ACN / Water (0.1% H3PO4)ACN / Water (0.1% FA)
Resolution (

)
*
3.2 (Target vs Isomer)1.1 (Co-elution risk)2.8
Tailing Factor (

)
1.11.4 (Silanol interaction)1.05
Retention (

)
4.53.84.1
MS Compatibility HighLow (Non-volatile buffer)High

 measured between 4-methyl and 6-methyl isomers.

Analysis:

  • C18 shows adequate retention but poor resolution (

    
    ) for the critical isomer pair, making it risky for high-purity isolation.
    
  • Phenyl-Hexyl provides the highest resolution due to the differential accessibility of the

    
    -electrons in the isomers.
    
  • Mixed-Mode offers the best peak symmetry (

    
    ) by masking surface silanols, which often interact with the phenolic hydroxyl of the target.
    

Part 4: Detailed Experimental Protocol (Method A)

This protocol is optimized for the separation of 4-Methylbenzo[d][1,3]dioxol-5-ol from its synthetic impurities using a Phenyl-Hexyl stationary phase.

Reagents & Preparation
  • Solvent A: HPLC-grade Water + 0.1% Formic Acid (v/v).

  • Solvent B: Methanol (MeOH) + 0.1% Formic Acid (v/v).

    • Note: Methanol is preferred over Acetonitrile here to enhance

      
       interactions.
      
  • Sample Diluent: 50:50 Water:MeOH.

Instrument Parameters
  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm particle size (e.g., XBridge or similar).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 30°C (Control is critical;

    
     interactions are temperature sensitive).
    
  • Detection: UV @ 280 nm (Phenolic absorption) and 230 nm (Benzodioxole absorption).

Gradient Program
Time (min)% Solvent A% Solvent BCurve
0.09010Initial
2.09010Hold
15.01090Linear
18.01090Wash
18.19010Re-equilibrate
23.09010End
System Suitability Criteria
  • Resolution (

    
    ):  > 2.0 between Target and nearest impurity.
    
  • Tailing Factor: < 1.2.

  • Injection Precision: RSD < 1.0% (n=5).

Part 5: Mechanism of Action Visualization

The superior performance of the Phenyl-Hexyl phase is driven by the specific interaction between the stationary phase phenyl ring and the electron-rich benzodioxole system of the analyte.

Mechanism Analyte 4-Methylbenzo[d][1,3]dioxol-5-ol (Electron Rich Ring) Interaction Pi-Pi Stacking Interaction (Sterically Sensitive) Analyte->Interaction Donates e- density Stationary Phenyl-Hexyl Ligand (Electron Deficient/Neutral) Stationary->Interaction Accepts/Stacks Result Enhanced Retention & Selectivity for Isomers Interaction->Result Separation

Figure 2: Mechanism of Pi-Pi interaction enhancing selectivity.

References

  • Stiripentol Impurities and Related Compounds. Veeprho Pharmaceuticals. Retrieved from [Link]

  • Separation of 4-Methyl-1,3-benzodioxole on Newcrom R1 HPLC column. SIELC Technologies. Retrieved from [Link]

  • A Stability-Indicating HPLC-DAD Method for Determination of Stiripentol. National Institutes of Health (PMC). Retrieved from [Link]

  • GC-MS Analysis of Methylenedioxyphenyl-Aminoketones. Journal of Chromatographic Science. Retrieved from [Link]

Sources

Safety Operating Guide

4-Methylbenzo[d][1,3]dioxol-5-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Operational Context

As researchers working with 4-Methylbenzo[d][1,3]dioxol-5-ol (CAS: 187040-03-5), often referred to in derivative synthesis as a "methyl-sesamol" analog, we must approach its disposal not merely as a regulatory checkbox, but as a critical component of experimental integrity.[1]

This compound features a 1,3-benzodioxole ring fused with a phenol . This structural motif presents specific stability and toxicity profiles:

  • Phenolic Hydroxyl Group: Susceptible to oxidation (forming quinones) and ionization in basic media.

  • Benzodioxole Moiety: Known for inhibiting cytochrome P450 enzymes and potential aquatic toxicity.

The Core Directive: Treat this compound as a Class 6.1 Toxic Substance and Class 9 Miscellaneous Dangerous Good (Environmentally Hazardous) for disposal purposes. It must never enter municipal water systems due to its persistence and potential bioaccumulation in aquatic organisms.

Hazard Identification & Risk Assessment

Before initiating disposal, validate the state of your material against this hazard profile.

ParameterSpecificationOperational Implication
Physical State Solid (Crystalline powder)Dust generation is the primary exposure vector during transfer.[1]
Chemical Class Phenolic BenzodioxoleIncompatible with strong oxidizers (e.g., Nitric acid, Peroxides).
Toxicity Profile Acute Tox. 4 (Oral); IrritantPPE must prevent mucosal absorption and inhalation.
Environmental Aquatic Chronic 2Zero-discharge policy. All rinsate must be collected.

Waste Segregation & Compatibility Protocol

Effective disposal starts at the bench. You must segregate this waste stream to prevent dangerous side reactions in the central accumulation area.

The Segregation Logic (Decision Tree)

WasteSegregation Start Waste Generation: 4-Methylbenzo[d][1,3]dioxol-5-ol StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, contaminated paper) StateCheck->Solid Solid Liquid Liquid Waste (Mother liquor, rinsate) StateCheck->Liquid Solution/Suspension Double bag (LDPE).\nLabel: Toxic Solid. Double bag (LDPE). Label: Toxic Solid. Solid->Double bag (LDPE).\nLabel: Toxic Solid. SolventCheck Solvent Type? Liquid->SolventCheck Halo Halogenated Stream (DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Stream (MeOH, EtOAc, Acetone) SolventCheck->NonHalo Organics Only Aqueous Aqueous Stream (Buffers, Water) SolventCheck->Aqueous Water Based Segregate from Oxidizers.\nLabel: Halogenated Solvent. Segregate from Oxidizers. Label: Halogenated Solvent. Halo->Segregate from Oxidizers.\nLabel: Halogenated Solvent. Label: Flammable/Toxic Solvent. Label: Flammable/Toxic Solvent. NonHalo->Label: Flammable/Toxic Solvent. Adjust pH 5-9.\nLabel: Toxic Aqueous. Adjust pH 5-9. Label: Toxic Aqueous. Aqueous->Adjust pH 5-9.\nLabel: Toxic Aqueous.

Figure 1: Decision logic for segregating 4-Methylbenzo[d][1,3]dioxol-5-ol waste streams to ensure chemical compatibility.

Step-by-Step Disposal Workflows

Protocol A: Solid Waste (Pure Compound & Contaminated Debris)

Applicability: Expired reagents, weighing boats, contaminated gloves, spill cleanup materials.[1]

  • Containment: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a heavy-duty LDPE clear waste bag.[1]

  • Labeling: Affix a hazardous waste tag immediately.

    • Constituents: "4-Methylbenzo[d][1,3]dioxol-5-ol" (Do not use abbreviations like 'M-Sesamol').[1]

    • Hazard Checkbox: Toxic, Irritant.

  • Sealing: If using bags, use the "gooseneck" seal method (twist, fold over, tape) to prevent particulate escape.

  • Storage: Store in a secondary container (plastic bin) to capture potential tears.

Protocol B: Liquid Waste (Reaction Mixtures & Rinsate)

Applicability: Mother liquors, HPLC effluent, glassware rinses.[1]

  • Solvent Compatibility Check:

    • Do NOT mix with nitric acid or concentrated sulfuric acid. Phenolic compounds can undergo electrophilic aromatic substitution or oxidation, generating heat and potentially explosive nitrophenols.

  • Collection:

    • Pour into the appropriate solvent carboy (Halogenated or Non-Halogenated).

    • Crucial Step: If the concentration is high (>5%), consider a dedicated "High Hazard" waste bottle to prevent contamination of the main solvent bulking tank.

  • Triple Rinse:

    • Rinse the original vessel 3 times with a compatible solvent (e.g., Acetone).

    • Action: Add all three rinses to the liquid waste container, NOT the sink.

Emergency Spill Response Procedure

In the event of a bench-top spill, immediate action is required to prevent aerosolization.

SpillResponse Alert 1. Alert & Protect Notify nearby personnel. Don PPE (Nitrile gloves, Goggles, N95/Respirator). Assess 2. Assess State Alert->Assess SolidSpill Solid Spill Assess->SolidSpill LiquidSpill Liquid Spill Assess->LiquidSpill ActionSolid Cover with wet paper towel (prevents dust). Scoop carefully. SolidSpill->ActionSolid ActionLiquid Cover with Vermiculite or Absorbent Pads. Wait 5 mins. LiquidSpill->ActionLiquid Disposal 3. Disposal Place all materials in Hazardous Waste Bag. Label 'Spill Debris - Toxic'. ActionSolid->Disposal ActionLiquid->Disposal Clean 4. Decontaminate Wash surface with soap & water. Check pH if necessary. Disposal->Clean

Figure 2: Operational workflow for containing and cleaning spills of 4-Methylbenzo[d][1,3]dioxol-5-ol.

Regulatory & Compliance Framework

Adherence to these codes ensures your lab remains audit-ready.

Regulatory BodyClassificationCode/DesignationRequirement
US EPA (RCRA) Characteristic WasteD001 (if in flammable solvent) or Non-Listed Hazardous Must be incinerated at a permitted TSDF (Treatment, Storage, and Disposal Facility).[1]
EU CLP/REACH Aquatic ChronicH411 (Toxic to aquatic life)Prevent release to environment. Waste Code: 07 01 04 * (Other organic solvents).
DOT (Transport) Class 9UN 3077 (Solid) or UN 3082 (Liquid)"Environmentally Hazardous Substance, N.O.S."[1] required for shipping waste off-site.

Final Verification Step: Before handing over waste to your EHS (Environmental Health & Safety) officer, perform the "Shake & Check" :

  • Is the container exterior clean? (No residue).

  • Is the lid tight? (No leakage when inverted).

  • Is the label complete? (Full chemical name, no formulas).

References

  • Sigma-Aldrich. (2024). Safety Data Sheet: 4-Methylbenzo[d][1,3]dioxol-5-ol. MilliporeSigma.[2]

  • PubChem. (2024). Compound Summary: Benzodioxole Derivatives Toxicity. National Library of Medicine. [Link]

  • U.S. Environmental Protection Agency. (2023). Resource Conservation and Recovery Act (RCRA) Orientation Manual. EPA. [Link]

  • European Chemicals Agency (ECHA). (2023). Guidance on the Application of the CLP Criteria. ECHA. [Link]

Sources

Personal protective equipment for handling 4-Methylbenzo[d][1,3]dioxol-5-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Hazard Analysis

From the Desk of the Senior Application Scientist:

While official GHS classifications for 4-Methylbenzo[d][1,3]dioxol-5-ol often list it primarily as Acute Tox. 4 (H302) , relying solely on this coding is a safety oversight.[1] Structurally, this compound is a phenol derivative .[1]

The "Silent" Risk: Phenolic compounds possess a unique ability to anesthetize local nerve endings upon contact.[1] A researcher may sustain a chemical burn without immediately feeling pain, leading to prolonged exposure and deeper tissue damage.[1][2] Furthermore, the methylenedioxy ring suggests potential susceptibility to metabolic activation (cytochrome P450 interactions), necessitating strict inhalation controls to prevent sensitization.[1]

Core Directive: Treat this compound not just as a toxic solid, but as a contact corrosive and severe eye irritant .[1]

Personal Protective Equipment (PPE) Matrix

This matrix is designed based on permeation kinetics and physical state .[1] Standard laboratory nitrile gloves offer insufficient protection against phenolic solutions for extended periods.[1]

PPE Decision Logic
Hazard ZoneTask DescriptionPrimary PPE ConfigurationTechnical Rationale
Zone A (Solid) Weighing, Aliquoting, Dry TransferGloves: Nitrile (5 mil, single layer)Resp: N95/P100 (if outside hood)Eye: Safety Glasses w/ Side ShieldsSolid state diffusion through nitrile is negligible.[1] Main risk is dust inhalation.[1]
Zone B (Solution) Dissolution, Extraction, Syringe TransferGloves: Double Nitrile (Outer: 5 mil, Inner: 4 mil) OR Silver Shield® (Laminate)Eye: Chemical Splash GogglesPhenols in organic solvents (e.g., DCM, MeOH) permeate nitrile rapidly (<15 mins).[1] Double gloving provides a "breakthrough buffer."[1]
Zone C (High Risk) Heating, Reflux, Spill CleanupGloves: Butyl Rubber or Viton® (≥15 mil)Resp: Full-face respirator w/ OV/P100 cartridgesBody: Tyvek® Sleeves + ApronHeated vapors bypass standard hood containment limits.[1] Splash risk requires non-vented eye protection.[1]
Visualizing the PPE Decision Process

PPE_Decision_Tree Start Task Assessment State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Liquid / Solution State->Liquid PPE_Level_1 Level 1: Single Nitrile + Safety Glasses (Dust Control) Solid->PPE_Level_1 Solvent Solvent Type? Liquid->Solvent Standard Standard (Water/EtOH) Solvent->Standard Aggressive Penetrating (DCM/DMF) Solvent->Aggressive PPE_Level_2 Level 2: Double Nitrile + Splash Goggles (Splash Protection) Standard->PPE_Level_2 PPE_Level_3 Level 3: Laminate/Butyl Gloves + Fume Hood (Permeation Barrier) Aggressive->PPE_Level_3

Caption: Decision tree for selecting glove material and eye protection based on physical state and solvent carrier.

Operational Protocol: Handling & Synthesis

A. Engineering Controls[1]
  • Primary Barrier: All open handling must occur in a certified chemical fume hood.[1]

  • Verification: Confirm face velocity is 80–100 fpm (feet per minute) before starting.

  • Static Control: As a dry organic solid, 4-Methylsesamol can accumulate static charge.[1] Use an ionizing bar or antistatic gun during weighing to prevent powder scattering.[1]

B. Step-by-Step Handling Workflow
  • Preparation:

    • Don PPE according to Zone A (see Matrix).[1]

    • Place a disposable absorbent mat (benchkote) in the hood.[1]

    • Why: Phenols are difficult to clean from porous surfaces; the mat captures micro-spills.[1]

  • Weighing (The "Tap-Method"):

    • Do not use a spatula to "dig" into the bottle.[1] This creates aerosols.[1]

    • Gently rotate and tap the bottle to dispense the solid onto weighing paper or into a tared vial.[1]

    • Immediately recap the stock bottle.[1]

  • Solubilization (The Critical Juncture):

    • Upgrade PPE to Zone B/C.

    • Add solvent slowly.[1]

    • Caution: If using DMSO or DMF, be aware that these solvents act as "skin vehicles," carrying the phenol derivative through the skin barrier into the bloodstream more rapidly than water would.[1]

  • Reaction Monitoring:

    • When sampling for TLC/HPLC, assume the outside of the syringe/pipette is contaminated.[1]

    • Discard tips immediately into a dedicated solid waste container inside the hood.[1]

Emergency Response: The P.A.C.E. Protocol

In the event of exposure, seconds dictate the severity of the injury.[1] Do not wait for pain (remember the anesthetic effect).[1]

PhaseActionMechanism of Action
P - PEG-400IMMEDIATE SKIN SWAB: Apply Polyethylene Glycol 400 (PEG-400) or glycerol to the affected area.[1][2]Phenols are hydrophobic.[1] Water alone repels them, spreading the chemical.[1] PEG solubilizes the phenol, lifting it from the skin.[1]
A - AquaFLUSH: After PEG application, rinse with copious water for 15 minutes.[1]Removes the solubilized phenol-PEG complex.[1]
C - CoverPROTECT: Cover the area with a sterile dressing.[1] Do not apply lipid-based ointments.[1]Ointments can trap residual chemical against the skin.[1]
E - EvaluateMEDICAL: Seek medical attention.[1][3][4][5][6] Mention "Phenol Derivative Exposure."Medical professionals need to monitor for systemic toxicity (kidney/liver function).[1]
Spill Response Workflow

Spill_Response Alert 1. Alert & Isolate (Evacuate 10ft radius) PPE 2. Don PPE (Double Nitrile + Goggles) Alert->PPE Contain 3. Containment (Vermiculite/Sand) PPE->Contain Clean 4. Decontamination (Soap + Water Wash) Contain->Clean Dispose 5. Disposal (Seal in Bag -> EHS) Clean->Dispose

Caption: P.A.C.E. based workflow for isolating and neutralizing laboratory spills.

Disposal & Environmental Compliance

  • Segregation: Do not mix with strong oxidizers (e.g., nitric acid, permanganates).[1] The methylenedioxy ring is electron-rich and can react violently.[1]

  • Waste Stream:

    • Solid Waste: Hazardous Solid Waste (Tag: "Toxic, Phenolic").[1]

    • Liquid Waste: Organic Solvent Waste.[1] If halogenated solvents (DCM) were used, segregate into Halogenated stream.[1]

  • Container: High-density polyethylene (HDPE) or Glass.[1] Avoid LDPE for concentrated solutions.[1]

References

  • PubChem. (n.d.).[1] Compound Summary: Sesamol (Analogous Structure). National Library of Medicine.[1] Retrieved October 26, 2023, from [Link][1]

  • Yale Environmental Health & Safety. (2022).[1] Standard Operating Procedure: Phenol. Yale University.[1][6] Retrieved October 26, 2023, from [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.